2,5-Dichlorothiophene-3-sulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dichlorothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSHSHZJOWSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371123 | |
| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56946-83-9 | |
| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic route, experimental protocols, and the role of this compound in the synthesis of bioactive molecules. Quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and reaction pathway diagrams.
Introduction
This compound is a heterocyclic sulfonyl chloride derivative that serves as a crucial building block in medicinal chemistry. Its utility lies in the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters. These functional groups are present in a wide array of therapeutic agents, including anti-inflammatory drugs and antiviral compounds. This guide focuses on the practical synthesis of this important intermediate, providing detailed methodologies for its preparation and subsequent use.
Synthesis of this compound
The most direct and commonly cited method for the synthesis of this compound is the chlorosulfonation of 2,5-dichlorothiophene. This electrophilic substitution reaction introduces a sulfonyl chloride group onto the thiophene ring.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,5-dichlorothiophene. Cool the flask in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (at least 2 equivalents) to the cooled 2,5-dichlorothiophene with continuous stirring. Maintain the temperature below 10°C during the addition.
-
Addition of Thionyl Chloride: After the addition of chlorosulfonic acid is complete, add thionyl chloride dropwise to the reaction mixture. The use of thionyl chloride can help to convert the intermediate sulfonic acid to the desired sulfonyl chloride.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent like hexane.
Quantitative Data
The following table summarizes the physical properties of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 162 | 1.442 | 1.562 |
| This compound | C₄HCl₃O₂S₂ | 251.54 | 256-257 | 1.697 | 1.595 |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents.
Synthesis of Lornoxicam
A notable application is in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The synthesis begins with the reaction of this compound with methylamine.
Caption: Synthetic pathway to Lornoxicam.
Synthesis of HIV-1 Reverse Transcriptase Inhibitors
This sulfonyl chloride is also utilized in the preparation of N4-(hetero)arylsulfonylquinoxalinones, which have been investigated as potential HIV-1 reverse transcriptase inhibitors. The synthesis involves the reaction of this compound with an appropriate quinoxalinone derivative.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Synthesis and purification workflow.
Safety Considerations
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching step should be performed slowly and with caution in an ice bath to control the exothermic reaction.
Conclusion
This compound is a synthetically valuable intermediate with significant applications in pharmaceutical development. The chlorosulfonation of 2,5-dichlorothiophene provides a direct route to this compound. This guide offers a comprehensive overview of its synthesis and utility, providing researchers and drug development professionals with the necessary information for its preparation and application in the synthesis of complex bioactive molecules.
2,5-Dichlorothiophene-3-sulfonyl chloride CAS number 56946-83-9
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride
Introduction
This compound, identified by CAS number 56946-83-9, is a significant heteroaryl sulfonyl chloride derivative. It serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonyl chloride group, makes it a versatile reagent for creating complex molecules. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 56946-83-9[1][2][3][4] |
| Molecular Formula | C₄HCl₃O₂S₂[1][2][4] |
| Molecular Weight | 251.54 g/mol [1][2] |
| Appearance | Colorless Liquid[5] |
| Boiling Point | 256-257 °C (lit.)[6] |
| 105 °C at 2 torr[2] | |
| Melting Point | 130 °C[2] |
| Density | 1.697 g/mL at 25 °C (lit.)[6] |
| Refractive Index | n20/D 1.595 (lit.)[6] |
| Flash Point | >110 °C (>230 °F)[6] |
| Storage Temperature | 2-8°C |
| Sensitivity | Moisture sensitive[6] |
| Stability | Stable under normal conditions.[5] |
Synthesis
The primary synthesis route for this compound involves the sulfonation of 2,5-dichlorothiophene. A common method utilizes chlorosulfonic acid, often in the presence of thionyl chloride, to introduce the sulfonyl chloride group onto the thiophene ring.
References
- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. vsnchem.com [vsnchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
physical and chemical properties of 2,5-Dichlorothiophene-3-sulfonyl chloride
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichlorothiophene-3-sulfonyl chloride, targeting researchers, scientists, and professionals in drug development. This document details experimental protocols, quantitative data, and relevant synthetic pathways.
Core Compound Properties
This compound is a reactive organosulfur compound, notable as a key intermediate in the synthesis of various heterocyclic compounds, some of which exhibit potential pharmacological activity. Its utility stems from the presence of a sulfonyl chloride group on a dichlorinated thiophene ring, allowing for a range of chemical transformations.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄HCl₃O₂S₂ | |
| Molecular Weight | 251.54 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 256-257 °C | |
| Density | 1.697 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.595 | |
| CAS Number | 56946-83-9 | |
| InChI Key | JJKSHSHZJOWSEC-UHFFFAOYSA-N |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct chlorosulfonation of 2,5-dichlorothiophene.[2]
Experimental Protocol: Chlorosulfonation of 2,5-Dichlorothiophene
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid.
-
Slowly add 2,5-dichlorothiophene to the cooled chlorosulfonic acid, maintaining a low temperature.
-
To the mixture, add thionyl chloride dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Chemical Reactivity and Applications
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, primarily through reactions involving the sulfonyl chloride group.
Synthesis of Sulfonamides
The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of various biologically active molecules.
Application in the Synthesis of Pharmacologically Relevant Molecules
This compound serves as a key building block for the synthesis of compounds with potential therapeutic applications.
This class of compounds has been investigated for its potential to activate ATP-sensitive potassium channels. The synthesis involves a multi-step process starting from this compound.
Plausible Experimental Protocol:
-
Formation of the Sulfonamide: React this compound with an appropriate amine to form the corresponding sulfonamide.
-
Cyclization: The resulting sulfonamide undergoes a cyclization reaction to form the thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide core. The specific reagents and conditions for this step would depend on the desired substituents. For the title compound, a reaction with a precursor that introduces the isopropylamino group would be necessary.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its physical and chemical properties, coupled with its reactivity, make it a key starting material for the synthesis of a range of heterocyclic compounds, particularly those of interest in medicinal chemistry and drug development. The experimental protocols and synthetic pathways outlined in this guide provide a foundation for its use in a research and development setting.
References
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichlorothiophene-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. This document details its molecular structure, physicochemical properties, a detailed synthesis protocol, and characteristic spectroscopic data.
Molecular Structure and Formula
This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The molecule is substituted with two chlorine atoms at positions 2 and 5, and a sulfonyl chloride group (-SO₂Cl) at position 3.
Molecular Formula: C₄HCl₃O₂S₂
Molecular Weight: 251.54 g/mol
CAS Number: 56946-83-9
Synonyms: 2,5-dichloro-3-thiophenesulfonyl chloride, 3-Thiophenesulfonyl chloride, 2,5-dichloro-[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 256-257 °C | |
| Density | 1.697 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.595 |
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of 2,5-dichlorothiophene. This reaction is a key step in the synthesis of Lornoxicam.[2][3][4]
Experimental Protocol: Chlorosulfonation of 2,5-Dichlorothiophene
This protocol is based on procedures described in the synthesis of Lornoxicam intermediates.[2][3][4]
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with a stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place 2,5-dichlorothiophene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of chlorosulfonic acid and thionyl chloride to the stirred 2,5-dichlorothiophene via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Spectroscopic Data and Characterization
The following sections detail the expected spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single signal for the proton at the 4-position of the thiophene ring.
-
Expected Chemical Shift (δ): 7.3-7.5 ppm (singlet). The downfield shift is due to the deshielding effects of the adjacent chlorine and sulfonyl chloride groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the thiophene ring.
-
Expected Chemical Shifts (δ):
-
C2 & C5 (bearing Cl): ~130-135 ppm
-
C3 (bearing SO₂Cl): ~140-145 ppm
-
C4 (bearing H): ~125-130 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group and the dichlorothiophene ring.
-
Characteristic Absorptions:
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 250, 252, 254 due to the presence of three chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the species with three ³⁵Cl atoms.
-
Major Fragmentation Pathways:
-
Loss of Cl radical from the sulfonyl chloride group: [M - 35]⁺ and [M - 37]⁺
-
Loss of SO₂: [M - 64]⁺
-
Loss of SO₂Cl: [M - 99]⁺
-
Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.
Caption: Synthesis of this compound.
Caption: Structure of this compound.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 3. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. acdlabs.com [acdlabs.com]
Spectroscopic Profile of 2,5-Dichlorothiophene-3-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectroscopic data for the compound 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS No: 56946-83-9). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents the available mass spectrometry data and outlines general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of molecule.
Core Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern arising from the presence of three chlorine atoms.
| Parameter | Value | Interpretation |
| Molecular Weight | 251.54 g/mol | The nominal mass of the compound. |
| Major Fragment Ion (m/z) | [Data not available] | Fragmentation patterns would provide structural information. |
| Isotopic Pattern | [Data not available] | The presence of three chlorine atoms (35Cl and 37Cl isotopes) will result in a characteristic M, M+2, M+4, and M+6 pattern. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining NMR, IR, and MS spectra for sulfonyl chloride compounds like this compound. These protocols are based on standard laboratory practices for reactive and halogenated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Due to the reactive nature of sulfonyl chlorides, an inert, anhydrous deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) should be used.
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-10 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is gently pressed on top to create a thin, uniform film.
-
Alternatively, for a solid sample, a KBr pellet can be prepared. A small amount of the sample is ground with dry KBr powder and pressed into a transparent pellet using a hydraulic press.
-
Given the compound's reactivity, Attenuated Total Reflectance (ATR) is a suitable technique. A small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and provide structural information.
Methodology:
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.
-
-
Mass Analysis and Detection:
-
A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Spectroscopic Analysis Workflow.
reactivity of the sulfonyl chloride group on a thiophene ring
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group on a Thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of thiophenesulfonyl chlorides, crucial intermediates in the synthesis of pharmaceuticals and functional materials. The document details key reactions, influencing factors, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction to Thiophenesulfonyl Chlorides
Thiophene, an aromatic heterocycle, is a prominent scaffold in medicinal chemistry.[1] When functionalized with a sulfonyl chloride (-SO₂Cl) group, it becomes a versatile building block. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity allows for the synthesis of diverse derivatives, most notably sulfonamides, which are a class of compounds with significant biological activity.[1] The stability and reactivity of thiophenesulfonyl chlorides can be influenced by the position of the sulfonyl group on the ring and the presence of other substituents.[3][4][5]
Synthesis of Thiophenesulfonyl Chlorides
The preparation of thiophenesulfonyl chlorides can be achieved through several methods. The choice of method often depends on the stability of the starting thiophene derivative, especially its sensitivity to strong acids.
Common Synthetic Routes:
-
Chlorosulfonation with Chlorosulfuric Acid: This is a traditional method but can lead to polymerization or rearrangement for acid-sensitive thiophenes.
-
Reaction with DMF-SO₂Cl₂ Complex: A 1:1 N,N-dimethylformamide-sulfuryl chloride complex offers a milder, one-step alternative for direct chlorosulfonation, suitable for various thiophene derivatives.[6]
-
Oxidation of Thiols: The oxidation of the corresponding thiophenethiol is another route. Reagents like trichloroisocyanuric acid can be used for this transformation.[7][8]
Key Reactions and Reactivity
The reactivity of the thiophenesulfonyl chloride group is dominated by nucleophilic substitution at the electrophilic sulfur atom. Other important transformations include reduction and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The primary reaction pathway for thiophenesulfonyl chlorides involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion.
The reaction with primary or secondary amines is one of the most important transformations, yielding thiophenesulfonamides. This reaction is fundamental for the synthesis of many biologically active molecules.[1] The reaction proceeds readily, often at room temperature, and may be carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[9][10][11]
Thiophene-2-sulfonyl chloride has been shown to react with a variety of amines to form the corresponding sulfonamides.[3]
Thiophenesulfonyl chlorides are sensitive to moisture and react with water to hydrolyze into the corresponding thiophenesulfonic acids.[4][5] This reaction underscores the need for anhydrous conditions during storage and handling to maintain the reagent's integrity.[12][13]
Reduction Reactions
The sulfonyl chloride group can be reduced to afford thiols, which are valuable synthetic intermediates.
Powerful reducing agents are required for the direct reduction of sulfonyl chlorides to thiols. Common methods include the use of zinc dust in sulfuric acid or lithium aluminum hydride (LiAlH₄).[14][15][16] The reaction with zinc and acid is a classical method for preparing thiophenols from their sulfonyl chloride precursors.[14]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods utilize sulfonyl chlorides as coupling partners in transition-metal-catalyzed reactions, where the sulfonyl chloride group can act as a leaving group.
Thiophenesulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.[17][18] This desulfinative coupling provides a powerful method for the arylation or vinylation of the thiophene ring at the position of the former sulfonyl chloride group. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent.[19][20]
Factors Influencing Reactivity
The reactivity of the sulfonyl chloride group is modulated by electronic and steric factors.
-
Position on the Thiophene Ring: Kinetic studies on the reactions of 2-thiophenesulfonyl chloride and 3-thiophenesulfonyl chloride with anilines in methanol have been reported, indicating differences in reactivity based on the substituent position.[21] Generally, the electronic environment of the C2 position differs from the C3 position in thiophene, which translates to different reactivity profiles for the attached functional groups.
-
Ring Substituents: Electron-withdrawing groups on the thiophene ring increase the electrophilicity of the sulfonyl sulfur atom, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity.[22]
Quantitative Data Summary
The following tables summarize yields for key reactions of thiophenesulfonyl chlorides reported in the literature.
Table 1: Synthesis of Thiophenesulfonyl Chlorides via DMF-SO₂Cl₂ Complex[6]
| Thiophene Derivative | Product | Yield (%) |
| Thiophene | 2-Thiophenesulfonyl chloride | 74 |
| 2-Methylthiophene | 5-Methyl-2-thiophenesulfonyl chloride | 78 |
| 2-Chlorothiophene | 5-Chloro-2-thiophenesulfonyl chloride | 88 |
| 2-Bromothiophene | 5-Bromo-2-thiophenesulfonyl chloride | 86 |
| 2-Phenylthiophene | 5-Phenyl-2-thiophenesulfonyl chloride | 60 |
Table 2: Reduction of Sulfonyl Chlorides to Thiols
| Sulfonyl Chloride | Reducing System | Product | Yield (%) | Reference |
| Benzenesulfonyl chloride | Zn / H₂SO₄ | Thiophenol | 91 | [14] |
| Arenesulfonyl chlorides | Triphenylphosphine | Arylthiols | 80-95 | [23] |
Note: Specific yield data for the reduction of thiophenesulfonyl chloride can vary. The provided data for benzenesulfonyl chloride is illustrative of a typical procedure.
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Sulfonyl Chlorides[17]
| Sulfonyl Chloride | Boronic Acid | Product | Yield (%) |
| p-Toluenesulfonyl chloride | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 1-Naphthalenesulfonyl chloride | Phenylboronic acid | 1-Phenylnaphthalene | 96 |
| Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |
| Benzenesulfonyl chloride | 2-Thiopheneboronic acid | 2-Phenylthiophene | 82 |
Note: This table demonstrates the general applicability of sulfonyl chlorides in Suzuki-Miyaura coupling. The reaction is also applicable to thiophenesulfonyl chlorides.
Detailed Experimental Protocols
Protocol for Synthesis of 2-Thiophenesulfonyl Chloride using DMF-SO₂Cl₂ Complex[6]
-
Complex Formation: Freshly distilled sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled N,N-dimethylformamide (DMF, 9.5 g, 0.13 mol). The temperature is maintained below 25 °C during the addition. The resulting solid complex is held at this temperature for an additional 30 minutes.
-
Reaction: Thiophene (8.4 g, 0.1 mol) is added to the complex. The mixture is heated on a water bath at 95-98 °C for 1 hour with occasional shaking.
-
Workup: The viscous brown mixture is cooled and poured into ice water. The aqueous mixture is extracted with chloroform (CHCl₃).
-
Purification: The chloroform solution is washed successively with water, 5% NaHCO₃ solution, and water, then dried. The solvent is evaporated, and the remaining liquid is distilled in vacuo to yield 2-thiophenesulfonyl chloride.
Protocol for General Sulfonamide Formation[3]
-
Reaction Setup: Thiophene-2-sulfonyl chloride is dissolved in a suitable solvent (e.g., diethyl ether or THF).
-
Amine Addition: The amine (approximately 2 molar equivalents) is added to the solution. If the amine is a solid, it may be dissolved in the same solvent. The reaction is often exothermic.
-
Reaction: The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is treated with water. The resulting sulfonamide may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.
-
Purification: The crude sulfonamide is washed with dilute acid (to remove excess amine) and then with water. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for Reduction of a Sulfonyl Chloride to a Thiol using Zinc and Sulfuric Acid[14]
-
Reaction Setup: A mixture of cracked ice (7.2 kg) and concentrated sulfuric acid (2.4 kg) is prepared in a large round-bottom flask, keeping the temperature between -5 °C and 0 °C with an ice-salt bath.
-
Substrate Addition: Crude benzenesulfonyl chloride (600 g, 3.4 moles) is gradually introduced over 30 minutes with mechanical stirring.
-
Zinc Addition: Zinc dust (1.2 kg, 16.5 atoms) is added in portions, ensuring the temperature does not rise above 0 °C. The mixture is stirred for an additional 1-1.5 hours at this temperature.
-
Reduction: The ice bath is removed, and the mixture is allowed to warm. A reflux condenser is attached. The reaction can become vigorous. After the initial reaction subsides, the mixture is heated to boiling and refluxed with continued stirring for 4-7 hours until the solution becomes clear.
-
Isolation: The resulting thiophenol is isolated by steam distillation. The product is separated from the aqueous layer and dried with a drying agent like calcium chloride.
-
Purification: The crude thiol is purified by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophen-2-ylmethanesulfonyl chloride | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 12. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. 2-Thiophenesulfonyl chloride | 16629-19-9 [amp.chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. 2-噻酚磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide: Electrophilicity and Reactivity of 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride that serves as a versatile reagent in organic synthesis. Its electrophilic nature, stemming from the electron-withdrawing sulfonyl chloride group and the substituted thiophene ring, makes it a valuable building block for the synthesis of a variety of compounds, particularly sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the electrophilicity, reactivity, and synthetic applications of this compound, with a focus on its relevance in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄HCl₃O₂S₂ | [1] |
| Molecular Weight | 251.54 g/mol | [1] |
| Appearance | Colorless viscous oil | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | 1.384 g/mL at 25 °C (for benzenesulfonyl chloride, as a proxy) | [1] |
| Solubility | Soluble in organic solvents, reacts with water | [1] |
Electrophilicity and Reactivity
The electrophilicity of this compound is a key determinant of its chemical behavior. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.
The general reactivity of sulfonyl chlorides can be understood through the following reaction scheme:
Caption: General reaction of a sulfonyl chloride with a nucleophile.
Factors Influencing Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups on the aromatic or heterocyclic ring increase the electrophilicity of the sulfur atom, accelerating the reaction. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky substituents on the sulfonyl chloride or the nucleophile can hinder the reaction.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution reaction.
-
Solvent: The choice of solvent can influence the reaction rate and mechanism.
While specific kinetic data for this compound is unavailable, studies on arenesulfonyl chlorides have shown a positive ρ value in Hammett plots for the chloride-chloride exchange reaction, indicating that electron-withdrawing substituents accelerate the reaction. This suggests that the two chlorine atoms on the thiophene ring of the title compound likely enhance its electrophilicity.
Synthetic Applications
This compound is a key intermediate in the synthesis of various organic molecules, most notably sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore in many drugs.
Caption: Synthesis of sulfonamides from this compound.
The following is a general protocol for the synthesis of sulfonamides, which can be adapted for this compound.
-
Dissolve the aromatic amine (1 equivalent) in a mixture of acetone and pyridine.
-
To this solution, add benzenesulfonyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.[2]
Synthesis of Sulfonate Esters
The reaction of this compound with alcohols in the presence of a base affords sulfonate esters. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
Caption: Synthesis of sulfonate esters.
The following is a general procedure for the synthesis of sulfonate esters.
-
Dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as pyridine (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonate ester.
Applications in Drug Development
Derivatives of this compound, particularly sulfonamides, have shown significant potential in drug development, most notably as carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Thiophene-based sulfonamides have been extensively studied as carbonic anhydrase inhibitors.[3][4] The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. The thiophene ring and its substituents can interact with other residues in the active site, influencing the potency and selectivity of the inhibitor.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Studies on thiophene-based sulfonamides as carbonic anhydrase inhibitors have revealed several key SAR insights:
-
Sulfonamide Group: The primary sulfonamide group is essential for potent inhibition as it directly coordinates with the active site zinc ion.[5]
-
Thiophene Ring: The thiophene ring serves as a scaffold and its substituents can be modified to optimize binding affinity and selectivity for different CA isozymes.[3][4]
-
Substituents: The nature and position of substituents on the thiophene ring can significantly impact the inhibitory activity. For instance, different substitution patterns can lead to selectivity for specific CA isoforms, which is crucial for developing targeted therapies.[6]
Quantitative data on the inhibitory activity of various thiophene-based sulfonamides against different carbonic anhydrase isozymes are summarized in Table 2.
| Compound | Target Isozyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Thiophene-based sulfonamide 1 | hCA-I | 69 | 66.49 ± 17.15 | [3] |
| Thiophene-based sulfonamide 1 | hCA-II | 23.4 | 74.88 ± 20.65 | [3] |
| Thiophene-based sulfonamide 4 | hCA-I | >70,000 | 234.99 ± 15.44 (µM) | [3] |
| Thiophene-based sulfonamide 4 | hCA-II | 1405 | 38.04 ± 12.97 (µM) | [3] |
Note: The specific structures for compounds 1 and 4 are detailed in the cited reference.
Conclusion
This compound is a highly reactive electrophile with significant utility in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. While direct quantitative data on its electrophilicity is limited, its structural features suggest a high degree of reactivity. The derivatives of this compound, especially sulfonamides, have demonstrated promising biological activity as carbonic anhydrase inhibitors, making it a valuable scaffold for drug discovery and development. Further kinetic and computational studies are warranted to provide a more detailed quantitative understanding of the electrophilicity of this compound and to guide the rational design of novel therapeutic agents.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. This document outlines the primary starting materials, detailed experimental methodologies, and relevant chemical data, presented in a clear and accessible format for laboratory professionals.
Core Starting Materials
The synthesis of this compound primarily commences from 2,5-dichlorothiophene. The procurement or synthesis of this starting material is the initial critical step.
Synthesis of 2,5-Dichlorothiophene
There are two main routes to obtain 2,5-dichlorothiophene:
-
Direct Chlorination of Thiophene: This method involves the direct reaction of thiophene with chlorine. The process can yield a mixture of chlorinated thiophenes, including mono-, di-, tri-, and tetrachlorinated products, as well as addition products.[1] Subsequent purification is necessary to isolate the desired 2,5-dichlorothiophene.
-
Chlorination of 2-Chlorothiophene: A more selective method involves the reaction of 2-chlorothiophene with chlorine.[1] This process is reported to yield a dichlorothiophene fraction that is substantially pure 2,5-dichlorothiophene, simplifying the purification process.[1] The reaction is typically followed by treatment with an alkali to decompose any chlorine addition products before distillation.[1]
A summary of the starting materials for the synthesis of 2,5-dichlorothiophene is provided in the table below.
| Starting Material | Reagent(s) | Key Reaction | Reference |
| Thiophene | Chlorine (Cl₂) | Direct Chlorination | [1] |
| 2-Chlorothiophene | Chlorine (Cl₂) | Chlorination | [1] |
Synthesis of this compound
The principal method for the synthesis of this compound is the chlorosulfonation of 2,5-dichlorothiophene.
Chlorosulfonation Reaction
This electrophilic substitution reaction introduces a sulfonyl chloride group onto the thiophene ring.
Caption: Synthetic pathway for this compound.
The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H).[2] Thionyl chloride (SOCl₂) is sometimes used in conjunction with chlorosulfonic acid.[2] It is important to note that the reaction of 2,5-dichlorothiophene with chlorosulfonic acid can result in a mixture of products, including 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide after treatment with ammonia.[3]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on established methods for chlorosulfonation of aromatic compounds.
Materials and Equipment
| Reagent/Material | Grade |
| 2,5-Dichlorothiophene | ≥98% |
| Chlorosulfonic Acid | Reagent Grade |
| Thionyl Chloride (optional) | Reagent Grade |
| Dichloromethane (or other suitable solvent) | Anhydrous |
| Ice | |
| Saturated Sodium Bicarbonate Solution | |
| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | |
| Round-bottom flask with a magnetic stirrer | |
| Dropping funnel | |
| Condenser with a drying tube | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser fitted with a drying tube, place 2,5-dichlorothiophene.
-
Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.
-
Addition of Reagent: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of 2,5-dichlorothiophene. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The molar ratio of chlorosulfonic acid to 2,5-dichlorothiophene is typically in excess for the acid.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The reaction mixture may then be allowed to slowly warm to room temperature and stirred for an additional period to ensure completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Washing: Combine the organic extracts and wash successively with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of the final product.
| Property | Value | Reference |
| Molecular Formula | C₄HCl₃O₂S₂ | [4] |
| Molecular Weight | 251.54 g/mol | [4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 256-257 °C | [4] |
| Density | 1.697 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.595 | [4] |
| CAS Number | 56946-83-9 | [4] |
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is a particularly hazardous step and should be performed with extreme caution.
-
2,5-Dichlorothiophene and its derivatives should be handled with care, as chlorinated organic compounds can be toxic.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
References
An In-depth Technical Guide to Dichlorothiophene Sulfonyl Chlorides: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorothiophene sulfonyl chlorides are a class of organosulfur compounds that have garnered significant interest as versatile building blocks in medicinal chemistry and materials science. Their history is intrinsically linked to the discovery of thiophene by Viktor Meyer in 1882. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of various dichlorothiophene sulfonyl chloride isomers. Detailed experimental protocols for their preparation are outlined, and a comparative analysis of their quantitative data is presented. Furthermore, this document explores their applications, particularly in the context of drug development, and visualizes key synthetic pathways.
Introduction: A Historical Perspective
The journey of dichlorothiophene sulfonyl chlorides begins with the discovery of thiophene itself. In 1882, Viktor Meyer, while demonstrating a lecture experiment on benzene, observed that a sample of benzene derived from coal tar gave a positive indophenin reaction (a color reaction with isatin and sulfuric acid), whereas pure synthetic benzene did not. This led him to isolate the sulfur-containing impurity responsible for the reaction, which he named "thiophene"[1]. Meyer's subsequent extensive research into the chemistry of thiophene laid the foundation for the exploration of its derivatives.
The introduction of sulfonyl chloride groups onto the thiophene ring, a process known as chlorosulfonation, became a key transformation for creating reactive intermediates. While the exact date of the first synthesis of a dichlorothiophene sulfonyl chloride is not definitively documented in readily available literature, early investigations into the sulfonation and chlorosulfonation of thiophene and its halogenated derivatives paved the way for their preparation. The development of robust chlorosulfonation reagents and methodologies in the 20th century enabled the synthesis of a variety of substituted thiophene sulfonyl chlorides, including the dichlorinated isomers. These compounds proved to be valuable precursors for the synthesis of sulfonamides and other derivatives with potential biological activity.
Synthesis of Dichlorothiophene Sulfonyl Chloride Isomers
The primary method for the synthesis of dichlorothiophene sulfonyl chlorides is the direct chlorosulfonation of the corresponding dichlorothiophene. This electrophilic substitution reaction typically employs chlorosulfonic acid, often in the presence of a catalyst or co-reagent. The regioselectivity of the reaction is influenced by the substitution pattern of the starting dichlorothiophene.
Below are the generalized synthetic pathways for the preparation of various dichlorothiophene sulfonyl chloride isomers.
Logical Relationship of Synthesis
Caption: General overview of dichlorothiophene sulfonyl chloride synthesis.
Experimental Protocols
General Procedure for Chlorosulfonation of Dichlorothiophenes
Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Appropriate dichlorothiophene isomer
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0°C in an ice bath.
-
Slowly add the dichlorothiophene to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this will vary depending on the isomer).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by filtration or the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extracts with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorothiophene sulfonyl chloride.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization.
Synthesis of 2,4,5-Trichlorothien-3-ylsulfonyl chloride from 2,5-Dichlorothien-3-yl-sulfonyl chloride
This procedure demonstrates a further chlorination of a dichlorothiophene sulfonyl chloride.
Materials:
-
2,5-Dichlorothien-3-yl-sulfonyl chloride (63 g, 0.25 mol)
-
Sulfur monochloride (0.5 g)
-
Sulfuryl chloride (25 g)
-
Aluminum trichloride (0.5 g)
-
Methylene chloride
-
Hexane
Procedure:
-
A mixture of 2,5-dichlorothien-3-yl-sulfonyl chloride, sulfur monochloride, and sulfuryl chloride was heated under reflux.
-
To the refluxing reaction, a solution of aluminum trichloride in sulfuryl chloride was added dropwise.
-
The reaction mixture was then heated under reflux for 3 hours.
-
After cooling, the mixture was diluted with 400 ml of cold water and extracted with methylene chloride.
-
The methylene chloride extracts were washed with water, saturated aqueous sodium bicarbonate, and then dried over magnesium sulfate.
-
The solvent was removed to give 62 g of 2,4,5-trichlorothien-3-ylsulfonyl chloride, which was crystallized from hexane as a solid with a melting point of 55°C[2].
Quantitative Data of Dichlorothiophene Sulfonyl Chloride Isomers
The physical and chemical properties of dichlorothiophene sulfonyl chlorides vary depending on the substitution pattern of the chlorine atoms and the sulfonyl chloride group on the thiophene ring.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2,3-Dichlorothiophene-5-sulfonyl chloride | 126714-85-0 | C₄HCl₃O₂S₂ | 251.54 | 54-58 | 338.7±42.0 | 1.803±0.06 | 1.607 |
| 3,4-Dichlorothiophene-2-sulfonyl chloride | 439898-68-7 | C₄HCl₃O₂S₂ | 251.52 | - | 343.0±42.0 | 1.803±0.06 | - |
| 2,4-Dichlorothiophene-5-sulfonyl chloride | - | C₄HCl₃O₂S₂ | 251.54 | - | - | - | - |
| 4,5-Dichlorothiophene-2-sulfonyl chloride | 126714-85-0 | C₄HCl₃O₂S₂ | 251.54 | 54-58 | 338.7±42.0 | 1.803±0.06 | 1.607 |
| This compound | 56946-83-9 | C₄HCl₃O₂S₂ | 251.54 | - | 256-257 | 1.697 | 1.595 |
Spectroscopic Data
The structural characterization of dichlorothiophene sulfonyl chlorides relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This compound
-
¹H NMR: A single proton signal is expected in the aromatic region, with its chemical shift influenced by the adjacent chloro and sulfonyl chloride groups.
-
¹³C NMR: Four distinct carbon signals are expected, with their chemical shifts indicating the electronic environment within the thiophene ring.
-
IR Spectroscopy: Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the SO₂Cl group. The isotopic pattern of chlorine will also be evident.
4,5-Dichlorothiophene-2-sulfonyl chloride
-
¹H NMR: A single proton signal is expected in the aromatic region.
-
¹³C NMR: Four distinct carbon signals are expected.
-
IR Spectroscopy: Similar to other sulfonyl chlorides, strong S=O stretching bands will be present.
-
Mass Spectrometry: The mass spectrum will display the molecular ion peak and fragmentation patterns consistent with the structure.
Detailed spectral data for all isomers is not consistently available across the searched literature. Researchers should refer to specific experimental reports for detailed assignments.
Applications in Drug Development and Medicinal Chemistry
Dichlorothiophene sulfonyl chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly sulfonamides. The thiophene ring is a well-established bioisostere for the benzene ring in many drug molecules, often leading to improved pharmacokinetic and pharmacodynamic properties.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides from dichlorothiophene sulfonyl chlorides.
Derivatives of thiophene sulfonamides have been investigated for a variety of therapeutic applications, including as:
-
Antimicrobial agents: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs.
-
Anticancer agents: Certain sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrases, which are involved in tumor progression[3].
-
Enzyme inhibitors: The thiophene sulfonyl group can be tailored to interact with the active sites of various enzymes.
While specific signaling pathways directly modulated by dichlorothiophene sulfonyl chlorides themselves are not extensively documented, their sulfonamide derivatives are designed to target specific biological pathways involved in disease. For instance, thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio bacteria, a cell-to-cell communication system that controls virulence factors[1]. This highlights the potential of dichlorothiophene sulfonyl chloride-derived compounds in the development of novel anti-infective agents that target bacterial communication rather than growth.
Conclusion
Dichlorothiophene sulfonyl chlorides represent a significant class of chemical intermediates with a rich history rooted in the fundamental discoveries of thiophene chemistry. Their synthesis, primarily through the chlorosulfonation of dichlorothiophenes, provides access to a range of isomers with distinct properties. While a comprehensive historical account of the first synthesis of each isomer remains to be fully elucidated, their importance in contemporary organic synthesis, particularly in the construction of novel sulfonamides for drug discovery, is well-established. Future research in this area will likely focus on the development of more selective and efficient synthetic methods, a more thorough characterization of all isomers, and the exploration of their derivatives in targeting a wider range of biological pathways for therapeutic intervention.
References
A Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichlorothiophene-3-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details available chemical suppliers, provides in-depth experimental protocols for its synthesis and subsequent reactions, and explores its application in drug discovery, particularly in the development of enzyme inhibitors.
Chemical Suppliers and Properties
This compound is commercially available from a number of suppliers. The table below summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 56946-83-9 | Sigma-Aldrich, Thermo Fisher Scientific |
| Molecular Formula | C₄HCl₃O₂S₂ | Sigma-Aldrich, Thermo Fisher Scientific |
| Molecular Weight | 251.54 g/mol | Sigma-Aldrich, Thermo Fisher Scientific |
| Purity | ≥97% | Sigma-Aldrich, Thermo Fisher Scientific |
| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific |
| Boiling Point | 256-257 °C (lit.) | Sigma-Aldrich |
| Density | 1.697 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.595 (lit.) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Table 1: Physical and Chemical Properties of this compound.
A non-exhaustive list of suppliers is provided below. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Thermo Fisher Scientific | --INVALID-LINK-- |
| Matrix Scientific | --INVALID-LINK-- |
| Amerigo Scientific | --INVALID-LINK-- |
| Xiamen Hisunny Chemical Co.,Ltd | Not Available |
Table 2: Selected Suppliers of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of 2,5-dichlorothiophene. The reaction with chlorosulfonic acid is a common method.[1]
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Methylene chloride
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a stirrer, place 2,5-dichlorothiophene. Cool the flask in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid to the cooled and stirred 2,5-dichlorothiophene. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.
-
Extraction: Extract the aqueous mixture with methylene chloride.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or by crystallization from a solvent such as hexane.
Note: If the sulfonic acid is formed as the primary product, it can be converted to the sulfonyl chloride by reacting with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).
Synthesis of Sulfonamides from this compound
A primary application of this compound is the synthesis of sulfonamides, which are important pharmacophores.[2][3]
Materials:
-
This compound
-
Primary or secondary amine
-
Acetonitrile (or other suitable solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the amine in acetonitrile in a round-bottom flask and add triethylamine.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in acetonitrile to the amine solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Signaling Pathways
Derivatives of this compound have shown significant potential in drug discovery, particularly as inhibitors of enzymes such as carbonic anhydrase and HIV-1 reverse transcriptase.
Carbonic Anhydrase Inhibition
Thiophene-based sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[4][5][6] Overexpression of certain CA isoforms is associated with various diseases, including glaucoma and cancer, making them attractive drug targets. The sulfonamide moiety of the inhibitors coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
Caption: Inhibition of Carbonic Anhydrase by Thiophene Sulfonamides.
HIV-1 Reverse Transcriptase Inhibition
Certain sulfonamide derivatives synthesized from this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7][8][9] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV life cycle.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.
Experimental Workflow in Drug Discovery
The use of this compound in a drug discovery workflow typically involves several stages, from initial library synthesis to lead optimization.
Caption: Drug Discovery Workflow Utilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2- d]pyrimidine non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Dichlorothiophene-3-sulfonyl chloride as a key reagent in the synthesis of a diverse range of sulfonamides. The protocols detailed below are intended to serve as a foundational guide for the preparation of novel sulfonamide derivatives for applications in medicinal chemistry and drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2,5-dichlorothiophene-3-sulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The thiophene ring can act as a bioisosteric replacement for a benzene ring, potentially improving the pharmacological profile of a drug candidate.[1] Sulfonamides derived from this reagent have shown promise as anticancer agents, with some exhibiting inhibitory activity against cancer cell lines.[1]
General Synthesis of Sulfonamides
The most common method for the synthesis of sulfonamides from this compound involves its reaction with a primary or secondary amine in the presence of a base. This reaction, a nucleophilic acyl substitution at the sulfonyl group, is generally high-yielding and can be performed under mild conditions.
A general reaction scheme is as follows:
Caption: General reaction for sulfonamide synthesis.
The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine, triethylamine, or an aqueous solution of sodium carbonate. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of DMF and THF are frequently used.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,5-dichlorothiophene-3-sulfonamides
This protocol describes a general method for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in DCM (10 mL).
-
Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in DCM (5 mL) to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated sodium bicarbonate solution (1 x 10 mL), and finally with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5-dichlorothiophene-3-sulfonamide.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 2,5-Dichloro-N-methylthiophene-3-sulfonamide (Intermediate in Lornoxicam Synthesis)
This protocol outlines the synthesis of a key intermediate in the multi-step synthesis of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.[3]
Materials:
-
This compound
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Chloroform (CHCl3) or other suitable organic solvent
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 mmol) in chloroform (15 mL) in a reaction vessel.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of methylamine (1.1 mmol) to the cooled sulfonyl chloride solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with a dilute sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it in vacuo to yield the crude 2,5-dichloro-N-methylthiophene-3-sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative yields for the synthesis of various sulfonamides using this compound. Please note that yields are highly dependent on the specific amine and reaction conditions.
| Amine Substrate | Product | Yield (%) | Reference |
| Aniline | N-Phenyl-2,5-dichlorothiophene-3-sulfonamide | ~85-95 | [2] |
| p-Toluidine | N-(p-Tolyl)-2,5-dichlorothiophene-3-sulfonamide | ~80-90 | [2] |
| Methylamine | 2,5-Dichloro-N-methylthiophene-3-sulfonamide | >90 | [3] |
| Ammonia | 2,5-Dichlorothiophene-3-sulfonamide | High | [1] |
Biological Applications and Signaling Pathways
Sulfonamides derived from 2,5-dichlorothiophene have emerged as promising candidates for anticancer drug development. Their mechanism of action is thought to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
One of the primary targets for many sulfonamide-based anticancer agents is the family of carbonic anhydrases (CAs) .[1] These enzymes are involved in regulating pH homeostasis, and their overexpression is associated with various cancers. Inhibition of CAs can disrupt the tumor microenvironment, leading to apoptosis.
Another potential target is the VEGFR-2 signaling pathway , which plays a critical role in tumor angiogenesis.[4] By inhibiting VEGFR-2, these compounds can potentially block the formation of new blood vessels that supply nutrients to the tumor, thereby impeding its growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamide derivatives.
Furthermore, some thiophene-based sulfonamides have been investigated as inhibitors of cyclin-dependent kinases (CDKs) , which are key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of sulfonamides derived from this compound.
Caption: A typical experimental workflow for sulfonamide synthesis.
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Buy 2,5-Dichlorothiophene-3-sulfonamide | 53595-68-9 [smolecule.com]
- 2. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorothiophene-3-sulfonamide Chemical Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [quinoline-thiophene.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonyl chloride as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-sulfonyl chloride is a highly reactive and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its utility stems from the presence of two key reactive sites: the sulfonyl chloride group, which readily undergoes nucleophilic substitution, and the dichlorinated thiophene ring, which can be further functionalized. This combination makes it an invaluable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, including thieno[2,3-e]-1,2,4-thiadiazines, quinoxalinones, and benzothiazole derivatives, some of which have shown promising biological activities.
Core Applications
The primary application of this compound lies in its reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides. This reaction is a cornerstone in the synthesis of various biologically active molecules. The resulting 2,5-dichlorothiophene-3-sulfonamide core can be found in compounds investigated for their potential as:
-
K-ATP Channel Activators: Certain thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide derivatives have been identified as potent activators of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, suggesting their potential in the treatment of conditions related to insulin secretion.
-
HIV-1 Reverse Transcriptase Inhibitors: Quinoxalinone derivatives bearing the 2,5-dichlorothiophene-3-sulfonyl moiety have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase, a key enzyme in the life cycle of the virus.
-
Anti-plasmodial Agents: Piperidine-4-carboxamide derivatives incorporating the 2,5-dichloro-3-thienylsulfonyl group have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.
General Reaction Principles
The synthesis of sulfonamides from this compound generally follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent, temperature, and reaction time can influence the yield and purity of the final product.
Diagram 1: General Sulfonamide Synthesis
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonamides (General Procedure)
This protocol describes a general method for the synthesis of N-substituted-2,5-dichlorothiophene-3-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM or THF.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | Pyridine | DCM | 24 | 97 | - |
| p-Toluidine | Pyridine | DCM | 24 | - | - |
| Isopropylamine | Triethylamine | THF | 12 | 86 | - |
| Benzylamine | Triethylamine | DCM | 18 | - | - |
Note: Yields and melting points are dependent on the specific amine used and purification efficiency. The data presented is based on typical outcomes for similar reactions.[1]
Protocol 2: Synthesis of 6-Chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide
This protocol outlines a potential synthetic route for a biologically active thieno-thiadiazine derivative.
Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonamide
-
Follow Protocol 1 using ammonia (in the form of ammonium hydroxide or as a gas) as the amine. The reaction will yield 2,5-dichlorothiophene-3-sulfonamide.
Step 2: Cyclization to form the Thieno-thiadiazine ring
-
The 2,5-dichlorothiophene-3-sulfonamide would likely be reacted with a suitable reagent to introduce the second nitrogen and the isopropylamino group. This could potentially involve a multi-step process.
-
A possible approach involves reaction with a cyanating agent followed by cyclization and subsequent reaction with isopropylamine.
Diagram 2: Proposed Synthetic Pathway for Thieno-thiadiazine
Caption: A plausible multi-step synthesis of a thieno-thiadiazine derivative.
Protocol 3: Synthesis of 6-Fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one
This protocol describes the synthesis of a quinoxalinone derivative with potential biological activity.
Step 1: Synthesis of 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
This intermediate can be synthesized through various established methods for quinoxalinone synthesis, often starting from a substituted o-phenylenediamine.
Step 2: Sulfonylation
-
In a round-bottom flask, dissolve 6-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in a suitable anhydrous solvent such as THF or DMF.
-
Add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation for Quinoxalinone Derivatives:
| Quinoxalinone Core | Base | Solvent | Yield (%) |
| 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | NaH | THF/DMF | 72-96 |
Yields are based on analogous sulfonylation reactions of quinoxalinones.[1]
Protocol 4: Synthesis of 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
This protocol describes the synthesis of a benzothiazole derivative with reported anti-plasmodial activity.
Step 1: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
This intermediate is prepared by the coupling of 2-amino-6-nitrobenzothiazole with piperidine-4-carboxylic acid, likely using standard peptide coupling reagents.
Step 2: Sulfonylation
-
Follow the general procedure outlined in Protocol 1, using N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide as the amine nucleophile.
-
The reaction is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Diagram 3: Workflow for Synthesis of Biologically Active Heterocycles
Caption: A generalized workflow for the synthesis of complex heterocyclic compounds.
Biological Activity and Signaling Pathways
While detailed signaling pathway information for many of these specific compounds is not extensively published, the initial biological activities provide clues to their mechanisms of action.
-
K-ATP Channel Activators: The thieno-thiadiazine derivatives likely interact with the sulfonylurea receptor (SUR) subunit of the K-ATP channel, leading to channel opening, potassium ion efflux, and hyperpolarization of the pancreatic β-cell membrane. This, in turn, inhibits insulin secretion.
Diagram 4: K-ATP Channel Modulation
Caption: Proposed mechanism of action for K-ATP channel activators.
-
HIV-1 Reverse Transcriptase Inhibitors: The quinoxalinone derivatives likely act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They are thought to bind to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.
-
Anti-plasmodial Agents: The precise mechanism of the benzothiazole derivatives is not fully elucidated but may involve multiple targets within the malaria parasite, a common feature of many anti-malarial drugs.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The straightforward formation of the sulfonamide linkage provides a reliable method for incorporating the 2,5-dichlorothienylsulfonyl moiety into various molecular scaffolds. The resulting compounds have shown significant potential in drug discovery, with demonstrated activities as K-ATP channel activators, HIV-1 reverse transcriptase inhibitors, and anti-plasmodial agents. The protocols and data presented herein serve as a guide for researchers in the exploration and development of novel heterocyclic compounds based on this important building block. Further research into the specific mechanisms of action and signaling pathways of these compounds will be crucial for their future development as therapeutic agents.
References
Applications of 2,5-Dichlorothiophene-3-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-sulfonyl chloride is a versatile heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of a variety of sulfonamide derivatives. The inherent physicochemical properties of the dichlorothiophene moiety, combined with the reactive sulfonyl chloride group, allow for the construction of molecules with diverse biological activities. This document provides an overview of its key applications, supported by quantitative data, detailed experimental protocols for the synthesis of notable derivatives, and visualizations of relevant biological pathways.
Core Applications
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It is a key starting material in the multi-step synthesis of Lornoxicam, a potent NSAID of the oxicam class.
-
Carbonic Anhydrase Inhibitors: The thiophene sulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrase (CA) isoforms, which are implicated in various diseases, including glaucoma, epilepsy, and cancer.
-
Antiviral Agents: This compound serves as a scaffold for the development of inhibitors of viral enzymes, such as HIV-1 Reverse Transcriptase (RT).
-
Other Therapeutic Agents: It has been employed in the synthesis of compounds with potential as anti-plasmodial agents and activators of ATP-sensitive potassium channels.[1]
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the biological activities of representative compounds synthesized using this compound or its direct derivatives.
| Compound Class | Target | Specific Compound/Derivative | Activity (IC50/Ki/GI50) | Reference |
| NSAID | Cyclooxygenase (COX) | Lornoxicam | COX-1/COX-2 Inhibition Ratio: ~1 | [2] |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase | Thiophene-based sulfonamides | hCA-I Ki: 66.49 nM - 234.99 µM | [3] |
| hCA-II Ki: 74.88 nM - 38.04 µM | [3] | |||
| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I Ki: 224 - 7544 nM | [4] | ||
| hCA II Ki: 2.2 - 7.7 nM | [4] | |||
| hCA IX Ki: 5.4 - 811 nM | [4] | |||
| hCA XII Ki: 3.4 - 239 nM | [4] | |||
| Anticancer Agents | Cancer Cell Lines | 2,5-Dichlorothiophene-3-sulfonamide | GI50: ~7.2 µM | [1] |
| Anti-HIV Agents | HIV-1 Reverse Transcriptase | N4-(hetero)arylsulfonylquinoxalinones | IC50: 10⁻⁷ mol/L range for potent compounds | [1] |
Experimental Protocols
General Synthesis of Thiophene Sulfonamides
This protocol describes a general method for the synthesis of sulfonamides from this compound.
Reaction:
Materials:
-
This compound
-
Primary or secondary amine (e.g., ammonia, aniline, or other alkyl/aryl amines)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Base (e.g., triethylamine or pyridine)
-
Stirring apparatus
-
Reaction vessel
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Synthesis of Lornoxicam (Multi-step)
Lornoxicam is synthesized from 2,5-dichlorothiophene in a multi-step process where the formation of this compound is a key intermediate step.[5][6]
Step 1: Chlorosulfonylation of 2,5-Dichlorothiophene
-
2,5-Dichlorothiophene is reacted with chlorosulfonic acid, often in the presence of thionyl chloride, to yield this compound.[6]
Subsequent Steps:
The synthesis proceeds through several subsequent steps including: 2. Amination: Reaction of the sulfonyl chloride with methylamine. 3. Carboxylation: Introduction of a carboxylic acid group. 4. Esterification: Conversion of the carboxylic acid to a methyl ester. 5. N-Alkylation: Alkylation of the sulfonamide nitrogen. 6. Cyclization: Intramolecular condensation to form the thieno[2,3-e]-1,2-thiazine ring system. 7. Aminolysis: Reaction with 2-aminopyridine to yield the final product, Lornoxicam.[5][6]
A detailed, step-by-step industrial synthesis protocol for each of these stages is often proprietary. Researchers should refer to specific patents and publications for more granular details on reaction conditions and purification methods.[7][8][9]
Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase Inhibition
Thiophene sulfonamides derived from this compound are potent inhibitors of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAs is a therapeutic strategy for various conditions. For instance, inhibiting CA isoforms in the eye reduces aqueous humor formation, lowering intraocular pressure in glaucoma. In cancer, inhibition of tumor-associated CAs (like CA IX and XII) can disrupt pH regulation in the tumor microenvironment, leading to apoptosis.[10][11]
Caption: Inhibition of Carbonic Anhydrase IX by a thiophene sulfonamide derivative.
HIV-1 Reverse Transcriptase Inhibition
Derivatives of this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[4][12]
Caption: Mechanism of action of a non-nucleoside reverse transcriptase inhibitor.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of potent therapeutic agents, including NSAIDs, carbonic anhydrase inhibitors, and antiviral compounds, highlights its importance in drug discovery and development. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers engaged in the exploration of novel therapeutics based on this privileged scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 6. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 7. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN114149406A - Preparation method of lornoxicam impurity - Google Patents [patents.google.com]
- 9. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 10. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animated HIV Science [animatedhivscience.com]
Application Notes and Protocols: Sulfonylation using 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The resulting 2,5-dichlorothiophene-3-sulfonamide scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Notably, derivatives have been investigated as potent inhibitors of carbonic anhydrase, an enzyme family implicated in various physiological processes and diseases, including glaucoma and cancer. Furthermore, certain compounds derived from this scaffold have demonstrated potential as anticancer agents by inducing apoptosis through pathways involving key executioner enzymes like Caspase-3.
These application notes provide detailed protocols for the sulfonylation of primary and secondary amines, as well as a general method for the sulfonylation of alcohols, using this compound. Additionally, we present an overview of the biological significance of the resulting products, including diagrams of relevant signaling pathways.
Data Presentation
The following table summarizes representative yields for the sulfonylation of various amines with aryl sulfonyl chlorides. While not all examples use this compound specifically, they provide an illustrative range of expected outcomes for this type of reaction.
| Entry | Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Pyridine | 0 - 25 | 6 | ~100 |
| 2 | p-Toluidine | Dichloromethane | Pyridine | 0 - 25 | 6 | ~100 |
| 3 | Methylamine | Chloroform | - | Not Specified | Not Specified | Not Specified |
| 4 | Various aromatic and heteroaromatic amines | Dichloromethane | Pyridine | Room Temp | 12 - 24 | 60 - 85 |
| 5 | 2-chloro-6,7-dimethoxyquinazolin-4-amine | DMF/THF | Sodium Hydride | Not Specified | Not Specified | 72 - 96 |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-substituted-2,5-dichlorothiophene-3-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: To the solution from step 1, add anhydrous pyridine or triethylamine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.2 eq.) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 2,5-dichloro-N-methyl-3-thiophenesulfonamide
This protocol is a specific example of the reaction of this compound with a primary amine.[1]
Materials:
-
This compound
-
Methylamine
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction: In a suitable round-bottom flask, react this compound with methylamine in chloroform.
-
Work-up and Purification: Following the reaction, the resulting 2,5-dichloro-N-methyl-3-thiophenesulfonamide can be isolated and purified using standard organic chemistry techniques, such as extraction and crystallization.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the sulfonylation reaction.
Biological Signaling Pathways
The products of sulfonylation using this compound, specifically the resulting sulfonamides, are known to act as inhibitors of carbonic anhydrase (CA). In hypoxic tumors, the overexpression of CA IX leads to an acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of CA IX can reverse this acidification, leading to apoptosis.
References
Application Notes and Protocols for the Synthesis of Novel Antibiotics Using 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide-based antibiotics utilizing 2,5-Dichlorothiophene-3-sulfonyl chloride as a key starting material. The information is intended to guide researchers in the development of new antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial compounds. Sulfonamides represent a well-established class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to a bacteriostatic effect. The thiophene moiety is a versatile scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The combination of a sulfonamide pharmacophore with a dichlorothiophene ring offers a promising avenue for the discovery of new antibiotics with potentially enhanced efficacy or novel mechanisms of action.
This compound is a reactive intermediate that can be readily coupled with a diverse range of primary and secondary amines to generate a library of novel sulfonamide candidates. This document outlines the synthetic procedures, potential biological evaluation methods, and the underlying mechanism of action.
Synthesis of Novel 2,5-Dichlorothiophene-3-sulfonamides
The general synthetic scheme involves the nucleophilic substitution reaction between this compound and a suitable amine in the presence of a base.
General Reaction Scheme
References
Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,5-Dichlorothiophene-3-sulfonyl chloride as a key building block in the synthesis of kinase inhibitors. The focus is on the construction of thieno-fused heterocyclic scaffolds, which are prominent in a variety of potent kinase inhibitors.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The thieno[2,3-d]pyrimidine and related fused heterocyclic systems are established pharmacophores in the design of kinase inhibitors. This compound is a versatile reagent that serves as a valuable starting material for the synthesis of these complex scaffolds. Its dichlorinated thiophene ring and reactive sulfonyl chloride group offer multiple points for chemical modification, enabling the generation of diverse compound libraries for screening and optimization.
Core Application: Synthesis of Thieno-fused Heterocyclic Scaffolds
The primary application of this compound in this context is the construction of thieno-fused heterocyclic systems, such as thieno[2,3-e][1][2]thiazines and thieno[2,3-d]pyrimidines. These scaffolds can be further functionalized to yield potent kinase inhibitors.
A key synthetic intermediate derived from this compound is 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide , a precursor in the synthesis of compounds like Lornoxicam. While Lornoxicam is an NSAID, its synthesis pathway showcases the utility of this compound in creating the thieno[2,3-e]thiazine core, a scaffold with potential for kinase inhibitor development.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a thieno[2,3-e]thiazine scaffold starting from this compound.
Protocol 1: Synthesis of 2,5-Dichloro-N-methyl-3-thiophenesulfonamide
This initial step involves the reaction of the sulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
This compound
-
Methylamine (solution in a suitable solvent, e.g., CHCl3)
-
Anhydrous chloroform (CHCl3)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the stirred solution.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove any excess methylamine hydrochloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-dichloro-N-methyl-3-thiophenesulfonamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide
This multi-step protocol involves carboxylation, esterification, and cyclization to form the thieno[2,3-e]thiazine ring system.
Materials:
-
2,5-Dichloro-N-methyl-3-thiophenesulfonamide
-
Butyllithium (BuLi) in hexanes
-
Dry ice (solid CO2)
-
Anhydrous diethyl ether or THF
-
Phosphorus pentachloride (PCl5)
-
Methanol (MeOH)
-
Methyl iodoacetate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium methoxide (NaOMe) in methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
Carboxylation: Dissolve 2,5-dichloro-N-methyl-3-thiophenesulfonamide in anhydrous diethyl ether. Cool the solution to -78 °C and add butyllithium dropwise. After stirring for 30 minutes, add crushed dry ice to the reaction mixture. Allow the mixture to warm to room temperature, then acidify with aqueous HCl and extract the product.
-
Esterification: Treat the resulting carboxylic acid with phosphorus pentachloride followed by methanol to yield the corresponding methyl ester.
-
N-Alkylation: In a separate flask, react the methyl ester with methyl iodoacetate in the presence of sodium hydride in anhydrous DMF to introduce the carboxymethyl group on the sulfonamide nitrogen.
-
Cyclization: Treat the N-alkylated product with sodium methoxide in methanol to induce an intramolecular Dieckmann condensation, forming the 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds
While specific kinase inhibition data for direct derivatives of this compound are not widely published, the thieno[2,3-d]pyrimidine and thiadiazinone scaffolds, accessible through similar synthetic strategies, have demonstrated significant activity against various kinases. The following tables summarize the inhibitory concentrations (IC50) of representative compounds from these classes.
Table 1: IC50 Values of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 |
| HepG2 | 4.10 ± 0.45 | |||
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | - | - |
Data from a study on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[2]
Table 2: IC50 Values of 4H-1,2,6-Thiadiazin-4-one-based Kinase Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 16 | Bladder Cancer | 1.6 |
| 26 | Bladder Cancer | 8.4 |
| Prostate Cancer | 5.7 |
Data from a study on substituted 4H-1,2,6-thiadiazin-4-ones as anti-cancer agents.[1]
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of thieno-fused heterocyclic compounds with potential as kinase inhibitors. The protocols and data presented herein provide a foundation for researchers in the field of drug discovery to explore the chemical space around these privileged scaffolds. The ability to functionalize the thiophene ring and the sulfonamide moiety allows for the generation of diverse chemical libraries, which can be screened for potent and selective inhibition of various kinases, ultimately contributing to the development of novel therapeutics.
References
Application Note: Analysis of Amines via Derivatization with 2,5-Dichlorothiophene-3-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amines is a critical aspect of pharmaceutical development, clinical diagnostics, and environmental monitoring. Many amine-containing compounds lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. Chemical derivatization is a widely used strategy to enhance the detectability of such analytes.[1][2] This involves reacting the analyte with a derivatizing agent to form a product with improved chromatographic or detection characteristics. Sulfonyl chlorides are a class of reagents that react with primary and secondary amines to form stable sulfonamides, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
This application note describes a method for the derivatization of amines using 2,5-Dichlorothiophene-3-sulfonyl chloride, a novel derivatizing agent. The thiophene moiety in the resulting sulfonamide is expected to provide a strong chromophore for sensitive UV detection. While the use of this compound for this specific analytical purpose is not extensively documented, this protocol provides a robust starting point for method development and validation.
Principle of the Method
Primary and secondary amines react with this compound in an alkaline medium to form the corresponding N-substituted sulfonamides. The reaction is a nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting sulfonamide derivative is more hydrophobic than the parent amine, allowing for good retention and separation on a reversed-phase HPLC column. The dichlorothiophene group serves as a chromophore, enabling sensitive detection by UV spectrophotometry.
Experimental Protocols
1. Materials and Reagents
-
This compound (Reagent grade, ≥97%)
-
Amine standards (e.g., aniline, benzylamine, diethylamine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), 1 M
-
Syringe filters, 0.45 µm
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
3. Preparation of Solutions
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 0.84 g of NaHCO₃ and 0.106 g of Na₂CO₃ in 100 mL of HPLC grade water. Adjust pH to 9.5 if necessary.
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Derivatization Procedure
-
To 100 µL of the amine working standard solution (or sample extract) in a microcentrifuge tube, add 200 µL of 0.1 M bicarbonate buffer (pH 9.5).
-
Add 200 µL of the 10 mg/mL this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction, add 100 µL of 1 M HCl.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered solution into the HPLC system.
5. HPLC Conditions
-
Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected quantitative data for the analysis of three representative amines using the described method. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Aniline Derivative | 12.5 | 0.9992 | 0.1 | 0.3 |
| Benzylamine Derivative | 14.2 | 0.9995 | 0.08 | 0.25 |
| Diethylamine Derivative | 16.8 | 0.9989 | 0.15 | 0.5 |
Mandatory Visualization
Caption: Experimental workflow for amine derivatization and analysis.
The use of this compound as a pre-column derivatizing reagent offers a promising approach for the sensitive and reliable quantification of primary and secondary amines by reversed-phase HPLC with UV detection. The described protocol is straightforward and can be readily adapted for the analysis of various amine-containing compounds in different matrices. Further method development and validation are recommended to optimize the conditions for specific applications and to establish the full analytical performance of this reagent. This application note serves as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis, drug development, and related disciplines who are seeking effective methods for amine analysis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride, a key intermediate in the development of various pharmaceutically active compounds. Detailed protocols for its synthesis and subsequent derivatization into sulfonamides and thieno[2,3-e]-1,2,4-thiadiazine derivatives are presented.
Introduction
This compound is a heterocyclic sulfonyl chloride derivative that serves as a versatile building block in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs. This document outlines scalable synthetic routes to this compound and its conversion into key downstream products.
Synthesis of this compound
The large-scale synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 2,5-dichlorothiophene, followed by its chlorosulfonation.
Protocol 1: Large-Scale Synthesis of 2,5-Dichlorothiophene
This protocol is adapted from a patented method for the selective synthesis of 2,5-dichlorothiophene from 2-chlorothiophene.[2]
Materials:
-
2-Chlorothiophene
-
Gaseous chlorine (Cl₂)
-
Aqueous alkali solution (e.g., Sodium Hydroxide or Potassium Hydroxide)
Equipment:
-
Gas dispersion tube
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Distillation apparatus
Procedure:
-
Charge the reactor with 2-chlorothiophene.
-
Bubble gaseous chlorine through the liquid via the gas dispersion tube while maintaining the reaction temperature below 50 °C. A slight molar excess of chlorine is recommended.[2]
-
Upon completion of the chlorination, add the aqueous alkali solution to the reaction mixture.
-
Heat the mixture to a temperature between 100 °C and 125 °C to decompose any chlorine addition byproducts.[2]
-
After cooling, separate the organic layer. Any solid matter can be removed by filtration or decantation.[2]
-
The crude 2,5-dichlorothiophene is then purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chlorothiophene | [2] |
| Reagent | Gaseous Chlorine | [2] |
| Reaction Temperature (Chlorination) | < 50 °C | [2] |
| Reaction Temperature (Decomposition) | 100-125 °C | [2] |
| Purity (by GC) | >98% | [3] |
Protocol 2: Chlorosulfonation of 2,5-Dichlorothiophene
This protocol describes the synthesis of this compound via chlorosulfonation of 2,5-dichlorothiophene.
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, can be used with ClSO₃H)[4]
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Addition funnel
-
Quenching vessel
Procedure:
-
In a jacketed reactor, cool chlorosulfonic acid (typically 3-5 equivalents) to 0-5 °C.
-
Slowly add 2,5-dichlorothiophene to the cooled chlorosulfonic acid via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The reaction progress can be monitored by TLC or GC.
-
Carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichlorothiophene | [4] |
| Reagent | Chlorosulfonic acid | [4] |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) | |
| Yield | Moderate to good | [4] |
| Purity | 97% | [5] |
Synthesis of this compound Derivatives
This compound is a key starting material for a variety of derivatives, most notably sulfonamides and fused heterocyclic systems.
Application Note: Synthesis of Sulfonamide Derivatives
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamides.[6] These compounds are of significant interest in medicinal chemistry.
Protocol 3: General Procedure for the Synthesis of N-Aryl/Alkyl-2,5-dichlorothiophene-3-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., m-toluidine, methylamine)[4][7]
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
Procedure:
-
Dissolve the amine in dichloromethane.
-
Add this compound to the solution.
-
Maintain the pH of the reaction mixture between 8 and 9 by the addition of triethylamine.[7]
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC.[7]
-
Upon completion, acidify the reaction mixture to pH 1-2 with 1M HCl.[7]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Quantitative Data for Representative Sulfonamides:
| Derivative | Amine | Yield | Reference |
| 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide | m-toluidine | 97% | [7] |
| 2,5-dichloro-N-methyl-3-thiophenesulfonamide | Methylamine | - | [4] |
Application Note: Synthesis of Thieno[2,3-e]-1,2,4-thiadiazine Derivatives
This compound can be used to synthesize fused heterocyclic systems such as 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide, which have potential applications as potassium channel activators.[5]
Visualizations
Caption: Overall synthetic workflow from 2-chlorothiophene to derivatives.
Caption: Experimental workflow for the synthesis of 2,5-dichlorothiophene.
Caption: Experimental workflow for the chlorosulfonation of 2,5-dichlorothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-二氯-3-氯磺酰基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dichlorothiophene-3-sulfonyl chloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2,5-Dichlorothiophene-3-sulfonyl chloride in materials science, with a focus on the synthesis of novel conjugated polymers. The information is intended for researchers in academia and industry engaged in the development of advanced materials for electronics, sensing, and biomedical applications.
Application Notes: A Versatile Building Block for Functional Polythiophenes
This compound is a highly reactive trifunctional thiophene derivative that holds significant promise as a monomer for the synthesis of functionalized polythiophenes. The presence of two chlorine atoms and a sulfonyl chloride group allows for versatile chemical modifications, enabling the introduction of a wide range of functional groups to tailor the polymer's electronic, optical, and physical properties.
Key Advantages:
-
Orthogonal Reactivity: The chloro and sulfonyl chloride substituents offer different reactivities, allowing for selective and sequential functionalization. The chlorine atoms are suitable for traditional cross-coupling reactions to build the polymer backbone, while the sulfonyl chloride group can be used for post-polymerization modification or to introduce specific functionalities.
-
Enhanced Solubility and Processing: The introduction of side chains via the sulfonyl group can significantly improve the solubility of the resulting polythiophenes in common organic solvents, facilitating their processing into thin films and other device structures.
-
Tunable Optoelectronic Properties: Functionalization at the 3-position of the thiophene ring can be used to fine-tune the polymer's band gap, absorption/emission spectra, and charge carrier mobility. This makes it a valuable building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Sensing Applications: The sulfonyl chloride moiety can be readily converted to sulfonamides, which can act as receptors for various analytes. This opens up possibilities for the development of chemosensors and biosensors based on these functionalized polythiophenes.
-
Biomedical Applications: The ability to introduce biocompatible or bioactive side chains through the sulfonyl group makes these polymers interesting candidates for applications in drug delivery, bioimaging, and tissue engineering.
Physicochemical Properties of this compound
A clear understanding of the monomer's properties is crucial for designing synthetic strategies and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 56946-83-9 | [1] |
| Molecular Formula | C₄HCl₃O₂S₂ | [1] |
| Molecular Weight | 251.54 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 256-257 °C | |
| Density | 1.697 g/mL at 25 °C | |
| Refractive Index | n20/D 1.595 | |
| Storage Temperature | 2-8°C |
Experimental Protocols: Proposed Polymerization Methods
Proposed Protocol 1: Suzuki-Miyaura Cross-Coupling Polymerization
This method involves the palladium-catalyzed coupling of the dichlorinated thiophene monomer with a diboronic acid or diboronic ester comonomer. The sulfonyl chloride group is expected to remain intact under these conditions, allowing for post-polymerization modification.
Reaction Scheme:
Figure 1: Proposed Suzuki-Miyaura polymerization scheme.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store at 2-8°C |
| Comonomer (e.g., Thiophene-2,5-diboronic acid) | ≥98% | Various | Degas before use |
| Pd(PPh₃)₄ | ≥99% | Various | Handle under inert atmosphere |
| K₂CO₃ | ≥99% | Various | Anhydrous, finely powdered |
| Toluene | Anhydrous | Various | Degas before use |
| Tetrahydrofuran (THF) | Anhydrous | Various | Degas before use |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), the diboronic acid comonomer (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) and THF (5 mL) via syringe.
-
Catalyst Addition: To the stirred suspension, add Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90°C and stir under argon for 48 hours.
-
Work-up: Cool the mixture to room temperature and pour it into a stirred solution of methanol (100 mL).
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Drying: Dry the polymer under vacuum at 40°C overnight.
Proposed Protocol 2: Stille Cross-Coupling Polymerization
This protocol utilizes a palladium catalyst to couple the dichlorinated thiophene monomer with an organotin comonomer. The Stille reaction is known for its tolerance to a wide range of functional groups.
Reaction Scheme:
Figure 2: Proposed Stille polymerization scheme.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store at 2-8°C |
| Comonomer (e.g., 2,5-Bis(trimethylstannyl)thiophene) | ≥97% | Various | Handle with care (toxic) |
| Pd₂(dba)₃ | ≥98% | Various | Handle under inert atmosphere |
| P(o-tol)₃ | ≥98% | Various | Handle under inert atmosphere |
| Chlorobenzene | Anhydrous | Various | Degas before use |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol) and the organotin comonomer (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed chlorobenzene (15 mL) via syringe. Then, add Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol).
-
Reaction: Heat the reaction mixture to 110°C and stir under argon for 24-48 hours.
-
Work-up: Cool the mixture to room temperature and precipitate the polymer by adding it to methanol (150 mL).
-
Purification: Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Drying: Dry the polymer under vacuum at 50°C for 24 hours.
Proposed Protocol 3: Direct Arylation Polymerization (DArP)
DArP is a more atom-economical method that avoids the pre-functionalization of one of the monomers with organometallic reagents. This protocol would couple the C-H bonds of a comonomer directly with the C-Cl bonds of this compound.
Reaction Scheme:
Figure 3: Proposed Direct Arylation Polymerization (DArP) scheme.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store at 2-8°C |
| Comonomer (e.g., Thiophene) | ≥99% | Various | Distill before use |
| Pd(OAc)₂ | ≥98% | Various | Handle under inert atmosphere |
| SPhos | ≥98% | Various | Handle under inert atmosphere |
| K₂CO₃ | ≥99% | Various | Anhydrous, finely powdered |
| Pivalic Acid | ≥99% | Various | |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Various | Degas before use |
Procedure:
-
Reaction Setup: In a microwave vial, add this compound (1.0 mmol), the comonomer (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₂CO₃ (3.0 mmol), and pivalic acid (0.3 mmol).
-
Inert Atmosphere: Seal the vial and purge with argon.
-
Solvent Addition: Add anhydrous, degassed DMAc (8 mL) via syringe.
-
Reaction: Heat the reaction mixture in a microwave reactor to 120°C for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into methanol (100 mL).
-
Purification: Collect the precipitate by filtration and wash with methanol and water. Further purify by Soxhlet extraction.
-
Drying: Dry the resulting polymer under vacuum.
Post-Polymerization Modification of the Sulfonyl Group
The sulfonyl chloride moiety on the polymer backbone is a versatile handle for further functionalization. A general protocol for its conversion to a sulfonamide is presented below.
Workflow Diagram:
Figure 4: General workflow for post-polymerization modification.
Expected Polymer Characteristics
The properties of the synthesized polymers will depend on the chosen comonomer and any post-polymerization modifications.
| Property | Expected Characteristics |
| Solubility | Potentially soluble in common organic solvents like chloroform, THF, and chlorobenzene, depending on the side chains. |
| Thermal Stability | Expected to exhibit good thermal stability, with decomposition temperatures typically above 250°C. |
| Optical Properties | The absorption and emission maxima will be in the visible to near-infrared range, tunable by the choice of comonomer and side-chain functionalization. |
| Electrochemical Properties | The HOMO and LUMO energy levels will be influenced by the electron-donating or -withdrawing nature of the substituents. |
Safety Precautions
-
This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Organotin reagents are toxic and should be handled with extreme care.
-
Palladium catalysts can be flammable and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichlorothiophene-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct chlorosulfonation of 2,5-dichlorothiophene using chlorosulfonic acid.[1][2] Thionyl chloride is sometimes used as a reagent or solvent in this reaction.[2]
Q2: What are the primary challenges encountered during the synthesis and workup?
A2: The main challenges include controlling the reaction regioselectivity to minimize the formation of isomeric byproducts, preventing hydrolysis of the sulfonyl chloride product during workup, and safely handling the corrosive reagents.[1][2][3]
Q3: What are the potential side products in the chlorosulfonation of 2,5-dichlorothiophene?
A3: A significant side product can be the isomeric 2,5-dichlorothiophene-4-sulfonyl chloride. The reaction can yield a mixture of sulfonylated products.[1] Additionally, further chlorination of the thiophene ring can occur, leading to products like 2,4,5-trichlorothiophene-3-sulfonyl chloride.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting material and the formation of the product.[5]
Q5: What are the recommended storage conditions for this compound?
A5: Due to its sensitivity to moisture, it is recommended to store this compound under anhydrous conditions in a tightly sealed container, preferably in a cool and dry place.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Hydrolysis of the product during workup. - Formation of multiple isomers. | - Increase reaction time or temperature cautiously, monitoring for decomposition. - Use a significant excess of the chlorosulfonating agent. - Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) and minimize contact time with water.[3][7] - Optimize reaction temperature to favor the desired isomer; lower temperatures may increase selectivity. |
| Presence of Impurities in the Final Product | - Unreacted starting material. - Isomeric sulfonyl chloride byproducts. - Hydrolysis product (sulfonic acid). | - Ensure the reaction goes to completion by monitoring with GC or NMR. - Purify the crude product using vacuum distillation or crystallization.[4] - For removal of the sulfonic acid, wash the organic extract with cold, dilute aqueous sodium bicarbonate solution, followed by a brine wash. Be aware that this can also promote hydrolysis of the desired product if not done quickly and at low temperatures. |
| Difficulties in Product Isolation | - The product is an oil and does not solidify. - Emulsion formation during aqueous workup. | - If the product is an oil, purification by vacuum distillation is the preferred method. - To break emulsions, add a saturated brine solution during the workup. |
| Dark-colored Reaction Mixture or Product | - Decomposition of the starting material or product at elevated temperatures. | - Maintain a controlled reaction temperature, using an ice bath if necessary, especially during the initial exothermic phase of the reaction. |
Experimental Protocols
Protocol 1: Chlorosulfonation of 2,5-Dichlorothiophene with Chlorosulfonic Acid
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution (cold)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases.
-
Cool the flask in an ice bath.
-
Charge the flask with 2,5-dichlorothiophene.
-
Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred 2,5-dichlorothiophene, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (e.g., 2-24 hours). Monitor the reaction by GC or NMR.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane.
-
Separate the organic layer and wash it quickly with cold saturated aqueous sodium bicarbonate solution, followed by cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Illustrative Reaction Conditions and Outcomes for the Chlorosulfonation of 2,5-Dichlorothiophene
| Entry | Equivalents of Chlorosulfonic Acid | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Key Observations |
| 1 | 3 | 0 - 5 | 12 | 65 | 90 | Slower reaction rate, higher selectivity for the 3-sulfonyl chloride. |
| 2 | 3 | 25 | 6 | 75 | 85 | Faster reaction, but a noticeable increase in isomeric impurities. |
| 3 | 5 | 0 - 5 | 8 | 80 | 92 | Higher excess of reagent drives the reaction to completion with good selectivity. |
| 4 | 5 | 50 | 2 | 70 | 75 | Significant formation of byproducts and potential for decomposition. |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of reaction parameters. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. This compound 97 56946-83-9 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
common side products in reactions with 2,5-Dichlorothiophene-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene-3-sulfonyl chloride. The information is designed to help identify and mitigate the formation of common side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound and an amine is giving a low yield of the desired sulfonamide, and I observe a significant amount of a water-soluble impurity. What could this be?
A1: A common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 2,5-Dichlorothiophene-3-sulfonic acid. This can occur if there is residual moisture in your reaction solvent or if the amine nucleophile is not sufficiently reactive, allowing water to compete for the electrophilic sulfonyl chloride.
Q2: I am performing a cross-coupling reaction and instead of the expected sulfonamide, I am isolating 2,5-Dichlorothiophene. What is happening?
A2: You are likely observing desulfonylation, a known side reaction for aryl sulfonyl chlorides, particularly in the presence of transition metal catalysts like palladium. The catalyst can promote the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonyl group and formation of the parent heterocycle.
Q3: My reaction mixture has turned dark, and I am seeing multiple unidentified spots on my TLC plate. Could the thiophene ring itself be reacting?
A3: Yes, under certain conditions, the thiophene ring of this compound can undergo further reactions. For instance, in the presence of strong chlorinating agents, further chlorination of the thiophene ring can occur. Additionally, strong bases or high temperatures might lead to ring-opening or polymerization, resulting in a complex mixture of byproducts.
Q4: I have isolated a high molecular weight byproduct that I cannot identify. What are the possibilities?
A4: It is possible that you are forming dimeric or oligomeric species. This can happen through various pathways, including intermolecular reactions between the thiophene rings or reactions involving the sulfonyl chloride group under specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of sulfonamide, presence of a polar impurity. | Hydrolysis of the sulfonyl chloride to 2,5-Dichlorothiophene-3-sulfonic acid. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 2,5-Dichlorothiophene. | Desulfonylation, especially in palladium-catalyzed reactions. | Screen different catalysts and ligands. Lower the reaction temperature. Reduce the catalyst loading. |
| Complex mixture of byproducts, dark reaction color. | Ring reactions (e.g., further chlorination, ring opening, or polymerization). | Avoid harsh reagents and high temperatures. Use milder bases. Carefully control stoichiometry. |
| Presence of high molecular weight impurities. | Dimerization or oligomerization. | Use more dilute reaction conditions. Optimize the order of addition of reagents. Control the reaction temperature carefully. |
Common Side Products
| Side Product | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 1 | 2,5-Dichlorothiophene-3-sulfonic acid | C₄H₂Cl₂O₃S₂ | 233.09 | Water-soluble, highly polar. |
| 2 | 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | Volatile, less polar than the starting material. |
| 3 | 2,4,5-Trichlorothiophene-3-sulfonyl chloride | C₄Cl₄O₂S₂ | 285.98 | Can form in the presence of excess chlorinating agents. |
| 4 | Dimeric byproduct (example structure) | C₈H₂Cl₄S₄ | 388.18 | High molecular weight, may be insoluble. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis:
-
To a stirred solution of an amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Modifications:
-
If hydrolysis is suspected: Ensure all reagents and solvents are rigorously dried. Consider using a non-protic base like diisopropylethylamine.
-
If desulfonylation is observed in a cross-coupling reaction: Consider alternative coupling strategies that do not involve palladium or screen a variety of palladium catalysts and reaction conditions to minimize this side reaction.
-
If ring reactions are problematic: Use the mildest possible reaction conditions (lower temperature, weaker base) and ensure precise control over the stoichiometry of reagents.
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction and potential side reactions.
Caption: Intended reaction pathway for sulfonamide synthesis.
Caption: Common side reaction pathways.
Caption: Logical workflow for troubleshooting side reactions.
Technical Support Center: Purification of Products from 2,5-Dichlorothiophene-3-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 2,5-Dichlorothiophene-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from this compound?
A1: this compound is a highly reactive heteroaryl sulfonyl chloride. It is primarily used as a building block in medicinal chemistry to synthesize complex sulfonamides by reacting it with primary or secondary amines. It can also react with alcohols to form sulfonate esters.
Q2: What are the primary impurities I should expect in my crude reaction mixture?
A2: The primary impurities typically encountered are:
-
Unreacted Starting Materials: Residual this compound and the amine/alcohol nucleophile.
-
Hydrolysis Product: 2,5-Dichlorothiophene-3-sulfonic acid, formed by the reaction of the sulfonyl chloride with trace amounts of water. This is a common issue, and rapid work-up can help minimize its formation.[1][2]
-
Side Products: Depending on the reaction conditions, side products from undesired reactions of the starting materials or product may be present.
-
Excess Base: If a base like triethylamine or pyridine is used to scavenge HCl, the corresponding hydrochloride salt will be a major byproduct.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. A suitable solvent system (e.g., hexanes/ethyl acetate) should show a clear separation between the starting sulfonyl chloride, the amine/alcohol, and the desired sulfonamide/sulfonate ester product. The disappearance of the limiting reagent spot indicates the reaction is nearing completion. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Q4: Is this compound stable?
A4: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[2] It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Due to its reactive nature, it is classified as a Dangerous Good for transport.[3]
Purification Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of your product.
Problem 1: My crude product contains a significant amount of a water-soluble, acidic impurity.
-
Likely Cause: This is almost certainly the hydrolysis product, 2,5-Dichlorothiophene-3-sulfonic acid. This occurs when the sulfonyl chloride starting material reacts with water present in the solvent, reagents, or from atmospheric moisture.[1][2]
-
Solution: Aqueous Work-up:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Problem 2: My product won't crystallize and remains an oil, or the yield is very low after recrystallization.
-
Likely Cause: The presence of impurities is preventing proper crystal lattice formation. Alternatively, the chosen recrystallization solvent may not be optimal.
-
Solution 1: Re-evaluate Recrystallization Solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale to find the ideal system.
-
Solution 2: Flash Column Chromatography: If recrystallization fails, flash column chromatography is an excellent alternative for purifying sulfonamides and removing non-volatile or polar impurities.[5][6]
Problem 3: My TLC plate shows multiple spots, and I'm unsure what they are.
-
Likely Cause: The spots likely correspond to the desired product, unreacted starting materials, the sulfonic acid hydrolysis product, and potentially other side-products.
-
Solution: Systematic Analysis & Purification:
-
Spot Identification: On a TLC plate, co-spot your crude mixture with the starting materials (sulfonyl chloride and amine/alcohol) to identify them. The sulfonic acid is typically very polar and will have a low Rf value, often staying at the baseline. The product sulfonamide is usually less polar than the sulfonic acid but more polar than the starting sulfonyl chloride.
-
Purification Strategy: Based on the TLC, devise a purification strategy. A standard aqueous work-up (see Problem 1) should remove the sulfonic acid and any excess amine (if it's basic). Subsequent purification by either recrystallization or column chromatography can then be used to separate the product from the unreacted sulfonyl chloride.
-
General Purification Workflow
The following diagram illustrates a general workflow for troubleshooting the purification process.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
This protocol is designed to remove acidic impurities (like 2,5-Dichlorothiophene-3-sulfonic acid) and basic impurities (like excess amine starting material or base catalyst).
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (if an excess of a basic amine was used). This will protonate the amine, making it water-soluble. Discard the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic sulfonic acid impurity.[2] Be sure to vent the separatory funnel frequently as CO₂ gas may evolve. Discard the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove the bulk of the water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of fresh organic solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography
This is a standard protocol for purifying sulfonamides when recrystallization is not effective.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common choice for sulfonamides is a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like DCM.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexanes:EtOAc) and gradually increasing the polarity (e.g., to 4:1 hexanes:EtOAc) if necessary (gradient elution).
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides physical properties of the starting sulfonyl chloride, which are critical for purification and characterization. Data for specific reaction products will vary depending on the nucleophile used.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 56946-83-9 | 251.54 | 256-257 | 1.697 | 1.595 |
Data sourced from Sigma-Aldrich and NIST Chemistry WebBook.[7]
References
Technical Support Center: 2,5-Dichlorothiophene-3-sulfonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene-3-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored under the conditions summarized in the table below.
| Parameter | Recommendation | Source |
| Temperature | 2-8°C (Refrigerated) | |
| Atmosphere | Store in a dry place. For long-term stability, consider storing under an inert gas like argon or nitrogen. | |
| Container | Keep container tightly closed. | [1][2][3] |
| Location | Store in a cool, well-ventilated area. | [1][2][3][4] |
Q2: How stable is this compound at room temperature?
A2: The compound is chemically stable under standard ambient conditions (room temperature) for short periods. However, for long-term storage, refrigeration at 2-8°C is recommended to prevent degradation. Exposure to moisture and elevated temperatures should be avoided.
Q3: What are the signs of decomposition for this compound?
A3: Decomposition of this compound can be indicated by:
-
Color Change: A noticeable change from a colorless or pale yellow liquid to a darker brown or black color.
-
Solid Formation: The appearance of solid precipitates or resin-like material.[5]
-
Gas Evolution: The release of irritating vapors, which could be hydrogen chloride (HCl) gas resulting from hydrolysis.[1][2][5]
Q4: What happens if this compound is exposed to moisture?
A4: Sulfonyl chlorides are reactive towards water. Exposure to moisture in the air or in solvents will lead to hydrolysis, where the sulfonyl chloride group (-SO₂Cl) is converted to the corresponding sulfonic acid (-SO₃H). This will not only consume your starting material but the resulting acidic byproduct can also interfere with subsequent reactions.
Q5: Is this compound sensitive to light?
A5: While the safety data sheets do not specifically mention light sensitivity, it is a general best practice for long-term storage of reactive organic compounds to store them in amber or opaque containers to protect them from light.
Troubleshooting Guides
Issue 1: The stored this compound has changed color.
-
Question: My this compound, which was initially colorless, has turned yellow or brown. Can I still use it?
-
Answer: A slight color change to yellow may not significantly impact its reactivity for some applications, but a brown or darker color is a strong indicator of decomposition.[5] The presence of impurities from degradation can lead to lower yields and unexpected side products in your reaction. If the material has significantly darkened, it is advisable to either purify it (if possible) or use a fresh, unopened batch for sensitive applications.
Issue 2: There are solids in my liquid this compound.
-
Question: I've observed some crystal or solid formation in my refrigerated container of this compound. What should I do?
-
Answer: If the solids are crystalline and the liquid is not discolored, it is possible the compound has partially frozen, as some related sulfonyl chlorides can have melting points near refrigeration temperatures. Allow the container to slowly warm to room temperature in a desiccator to prevent moisture condensation. If the solids redissolve to form a clear liquid, it is likely usable. However, if the solids are amorphous, discolored, or do not redissolve upon warming, this indicates decomposition or polymerization, and the product should be handled as hazardous waste.[5]
Experimental Protocols
Protocol 1: Visual Inspection of Stored this compound
-
Preparation: Before opening, allow the refrigerated container to equilibrate to room temperature in a desiccator. This is critical to prevent atmospheric moisture from condensing inside the cold container, which would cause hydrolysis.
-
Observation: In a well-ventilated fume hood, carefully open the container.
-
Color Check: Observe the color of the liquid against a white background. It should be colorless to pale yellow.
-
Clarity Check: Check for the presence of any suspended solids, cloudiness, or resinous material.
-
Documentation: Record the visual characteristics of the material before use. If significant discoloration or solid formation is observed, the material's quality is questionable.
Protocol 2: General Handling for a Reaction
-
Environment: Conduct all manipulations of this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1][6]
-
Inert Atmosphere: For reactions sensitive to moisture, use anhydrous solvents and perform additions of the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Transfer: Use a dry syringe or cannula to transfer the liquid. Avoid scooping if any solids are present.
-
Quenching: Reactions involving sulfonyl chlorides are often quenched by slowly adding the reaction mixture to a separate flask containing a suitable quenching agent (e.g., water or a basic solution) with cooling.
-
Waste Disposal: Dispose of any unused material and contaminated items as hazardous waste according to your institution's guidelines.[1]
Visualizations
Caption: Troubleshooting workflow for visual changes.
Caption: Proper storage and handling relationships.
References
hydrolysis of 2,5-Dichlorothiophene-3-sulfonyl chloride and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a heteroaryl sulfonyl chloride derivative.[1] Its primary reactivity is centered around the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile. This functional group readily reacts with nucleophiles, making it a valuable building block in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.
Q2: How susceptible is this compound to hydrolysis?
Q3: What are the recommended storage and handling conditions for this compound?
To prevent hydrolysis and maintain the integrity of the compound, the following storage and handling conditions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is typically between 2-8°C.
-
Inert Atmosphere: For long-term storage or for sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of any vapors. All glassware and solvents used should be scrupulously dried to prevent hydrolysis.
Q4: What are the primary products of the hydrolysis of this compound?
The hydrolysis of this compound yields 2,5-Dichlorothiophene-3-sulfonic acid and hydrochloric acid (HCl).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in sulfonamide/sulfonate ester synthesis | Hydrolysis of the starting material: The this compound may have degraded due to improper storage or handling. | - Use a fresh bottle of the sulfonyl chloride. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider using solvents from a freshly opened bottle or a solvent purification system. - Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Inactive nucleophile: The amine or alcohol used in the reaction may be of poor quality or has degraded. | - Use a fresh, high-purity nucleophile. - If using an amine, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl generated during the reaction. | |
| Insufficient reaction temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or products. | |
| Formation of multiple unidentified side products | Decomposition of the starting material or product: The thiophene ring can be sensitive to certain reaction conditions. | - Screen different solvents and bases to find milder reaction conditions. - Consider using a more stable sulfonyl fluoride derivative if the chloride proves too reactive.[2] |
| Reaction with trace water: Even small amounts of water can lead to the formation of the sulfonic acid, which can complicate the reaction and purification. | - Rigorously exclude water from the reaction mixture. (See solutions for "Hydrolysis of the starting material"). | |
| Difficult purification of the desired product | Presence of the sulfonic acid hydrolysis product: The sulfonic acid is highly polar and can make extraction and chromatography challenging. | - During aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid by converting it to its more water-soluble salt. - If the desired product is stable to it, consider a silica gel plug to remove highly polar impurities before column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound under Anhydrous Conditions
This protocol provides a general methodology for the reaction of this compound with an amine to form a sulfonamide, with an emphasis on preventing hydrolysis.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous triethylamine or pyridine
-
Nitrogen or Argon gas supply
-
Oven-dried or flame-dried glassware
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve the amine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous DCM under the inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress should be monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for preventing hydrolysis during experiments.
References
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 2,5-Dichlorothiophene-3-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using 2,5-Dichlorothiophene-3-sulfonyl chloride, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide synthesis with this compound is resulting in a very low yield. What are the most critical initial factors to check?
A1: When troubleshooting low yields, it is crucial to begin with a thorough review of your reagents and reaction setup. Here are the primary checkpoints:
-
Reagent Quality and Purity:
-
This compound: This reagent is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive toward amines.[1] It is imperative to use a freshly opened bottle or a properly stored (desiccated, under inert atmosphere) reagent. Consider purifying the sulfonyl chloride if its quality is uncertain.
-
Amine: The amine should be pure and dry. Primary and secondary amines can absorb atmospheric carbon dioxide to form carbamates, which will not react as desired.
-
Base: If employing a tertiary amine base such as triethylamine or pyridine, ensure it is anhydrous.
-
Solvent: The presence of water in the solvent is a primary cause of low yields due to the hydrolysis of the sulfonyl chloride.[1] Always use anhydrous solvents for the reaction.
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of the amine to the sulfonyl chloride. An excess of the amine can sometimes be used to drive the reaction to completion, although this may complicate purification. The base is typically used in a slight excess of 1.1 to 2.0 equivalents to effectively scavenge the HCl generated during the reaction.[2]
-
Temperature: The reaction of sulfonyl chlorides with amines is often exothermic. It is advisable to add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0 °C) to control the initial reaction rate and then allow the mixture to gradually warm to room temperature or the desired reaction temperature.[2]
-
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired product. What could this be?
A2: The most likely culprit for an unreactive, insoluble white solid is the sulfonic acid of this compound, formed from the hydrolysis of the starting material.[1]
-
Cause: Presence of water in the reaction medium (solvent, reagents, or glassware).
-
Prevention:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Ensure your amine and base are dry.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Q3: My reaction seems to stall and does not go to completion, even with extended reaction times. What could be the issue?
A3: Incomplete reactions can be due to several factors related to the reactivity of your specific amine:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., some anilines) are less nucleophilic and may react sluggishly. In such cases, you might need to employ more forcing conditions, such as a higher reaction temperature or a stronger, non-nucleophilic base.
-
Steric Hindrance: If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly diminished. Increasing the reaction temperature and extending the reaction time may improve the yield, but be mindful of potential side reactions.
-
Inadequate Base: The base might not be strong enough to effectively deprotonate the amine or neutralize the generated HCl, leading to the protonation of the amine and halting the reaction. Consider using a stronger base or a different solvent system that can better solvate the reactants.
Q4: I am using a primary amine and am getting multiple products. How can I improve the selectivity for the desired monosulfonated product?
A4: The formation of a bis-sulfonated byproduct can occur when a primary amine reacts with two equivalents of the sulfonyl chloride. To minimize this:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This helps to control the reaction rate and favors the formation of the monosulfonated product.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Once the starting sulfonyl chloride is consumed, quench the reaction to prevent further sulfonylation.
Data Presentation
The yield of sulfonamide synthesis is highly dependent on the specific amine used and the reaction conditions. Below are tables summarizing typical yields and conditions for the synthesis of sulfonamides from sulfonyl chlorides. While specific data for a wide range of amines with this compound is not extensively compiled in single sources, the following tables provide representative examples and general trends.
Table 1: Influence of Amine Type on Sulfonamide Yield
| Amine Type | Representative Amine | Typical Base | Typical Solvent | Typical Yield Range (%) |
| Primary Aliphatic | Isopropylamine | Triethylamine | Dichloromethane | 70-95 |
| Secondary Aliphatic | Piperidine | Pyridine | Dichloromethane | 65-90 |
| Primary Aromatic | Aniline | Pyridine | Dichloromethane | 50-85 |
| Substituted Aniline (electron-donating group) | p-Toluidine | Triethylamine | Dichloromethane | 60-90 |
| Substituted Aniline (electron-withdrawing group) | p-Nitroaniline | Stronger base (e.g., DBU) | DMF | 30-60 |
Note: Yields are representative and can vary significantly based on specific reaction conditions and purification methods.
Table 2: Effect of Base and Solvent on Sulfonamide Synthesis Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzenesulfonyl chloride | Aniline | Pyridine | Pyridine | 0 to RT | ~90 |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | ~85 |
| 2,5-Dichlorobenzenesulfonyl chloride | m-Toluidine | Triethylamine | Dichloromethane | RT | 97 |
| Benzenesulfonyl chloride | Aniline | K₂CO₃ | PEG-400 | RT | ~78 |
| This compound | Methylamine | - | CHCl₃ | - | - |
| This compound | Isopropylamine | - | - | - | - |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,5-dichlorothiophene-3-sulfonamides
This protocol provides a general starting point for the synthesis of sulfonamides from this compound and a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 - 1.2 eq) and the anhydrous base (1.5 - 2.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), a saturated aqueous solution of NaHCO₃ (to remove any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.
Mandatory Visualizations
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.
General Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Managing Exotherms in Reactions with Sulfonyl Chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl chlorides. The following information is intended to help manage exothermic events and ensure the safe and successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is experiencing a sudden and rapid temperature increase (a runaway reaction). What are the immediate actions I should take and what are the likely causes?
A1: A runaway reaction is a critical safety event requiring immediate and decisive action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride or the nucleophile (e.g., amine, alcohol).
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.
-
Ensure Vigorous Stirring: Proper agitation helps to dissipate heat and prevent the formation of localized hot spots.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and a pre-planned quenching protocol is in place, execute it by adding a suitable, pre-chilled quenching agent.
Likely Causes & Long-Term Solutions:
-
Reagent Addition Rate is Too High: The rate of heat generation is exceeding the capacity of your cooling system.
-
Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise and controlled addition.
-
-
Inadequate Cooling: The cooling bath or chiller may be insufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a more powerful mechanical chiller. Ensure good surface contact between the reactor and the cooling medium.
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants, creating hot spots that can initiate a runaway reaction.
-
Solution: Use an appropriately sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
-
Q2: I'm observing a lower than expected yield and the formation of colored impurities in my sulfonamide synthesis. Could this be related to the exotherm?
A2: Yes, poor control of the reaction exotherm is a common cause of low yields and impurity formation.
Causes:
-
Thermal Decomposition: Sulfonyl chlorides, amines, and the resulting sulfonamide product can be thermally sensitive and may decompose at elevated temperatures.
-
Side Reactions: Higher temperatures can promote unwanted side reactions. A common side reaction in the synthesis of sulfonamides from alcohols is the formation of an alkyl chloride.[1]
-
Oxidation: In the presence of certain reagents, high temperatures can lead to oxidative side reactions, which often produce colored byproducts.
Solutions:
-
Strict Temperature Control: Maintain a low and consistent reaction temperature, often between 0°C and 15°C for many sulfonamide syntheses.
-
Reverse Addition: In some cases, adding the amine to the sulfonyl chloride solution can help to better control the exotherm. This should be evaluated on a case-by-case basis.
-
Use of a Diluent: Performing the reaction in a larger volume of an appropriate inert solvent can help to better dissipate the generated heat.[2]
Q3: How do I safely quench a reaction containing unreacted sulfonyl chloride?
A3: Unreacted sulfonyl chlorides are reactive and must be quenched carefully to avoid a delayed exothermic event during workup. A common and safe method involves the slow addition of a less reactive nucleophile before the addition of water.
General Quenching Procedure:
-
Cool the Reaction: Ensure the reaction mixture is cooled to a low temperature (e.g., 0°C) in an ice bath.
-
Slowly Add a Quenching Agent: A common method is the slow, dropwise addition of a cold alcohol, such as isopropanol.[3] Isopropanol reacts less vigorously with sulfonyl chlorides than water.
-
Monitor the Temperature: Carefully monitor the internal temperature during the quenching process. If a significant temperature increase is observed, slow down or pause the addition.
-
Add Water: Once the initial vigorous reaction has subsided, water can be slowly added to quench any remaining reactive species.
-
Neutralize: If the reaction was performed under acidic or basic conditions, neutralize the mixture carefully. For example, a slow addition of a saturated aqueous solution of sodium bicarbonate can be used to neutralize excess acid.[1]
Q4: What are the advantages of using continuous flow chemistry for managing exothermic reactions with sulfonyl chlorides?
A4: Continuous flow chemistry offers significant advantages for managing highly exothermic reactions compared to traditional batch processing.
Key Advantages:
-
Superior Heat Transfer: Microreactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat dissipation and precise temperature control.
-
Enhanced Safety: The small reaction volumes within a flow reactor minimize the potential hazard of a runaway reaction.
-
Faster Reaction Times: Reactions can often be performed at higher temperatures and concentrations safely, leading to shorter reaction times and increased throughput.
-
Improved Process Control: Precise control over reagent mixing, residence time, and temperature leads to more consistent product quality and higher yields.[1][4]
Data Presentation
The following tables provide quantitative data to aid in the planning and execution of reactions involving sulfonyl chlorides.
Table 1: Enthalpy of Reaction for Selected Sulfonyl Chlorides
| Sulfonyl Chloride | Reactant | Reaction Type | Enthalpy of Reaction (ΔHrxn) (kJ/mol) | Notes |
| Methanesulfonyl Chloride | Water | Hydrolysis | -126.91 ± 1.54 | Calorimetric measurement. |
| Benzenesulfonyl Chloride | Aniline | Sulfonamide formation | Approx. -96 | Estimated from calorimetry data for a similar reaction.[5] |
| p-Toluenesulfonyl Chloride | Imidazole | Sulfonamide formation | Not specified, but reaction is exothermic. | Reaction is ~35 times faster in acetonitrile than methanol. |
Table 2: Effect of Solvent on the Rate of Solvolysis of Benzenesulfonyl Chloride at 35.0 °C
| Solvent | First-Order Rate Constant (k) (s⁻¹) |
| 100% Ethanol | 3.60 x 10⁻⁵ |
| 90% Ethanol | 1.36 x 10⁻⁴ |
| 100% Methanol | 1.51 x 10⁻⁴ |
| 80% Acetone | 3.64 x 10⁻⁵ |
| 97% TFE (w/w) | 7.74 x 10⁻⁷ |
Data compiled from literature sources.[6] TFE = 2,2,2-Trifluoroethanol.
Table 3: Comparison of Batch vs. Continuous Flow for Exothermic Reactions
| Parameter | Batch Reactor | Continuous Flow (Microreactor) |
| Heat Transfer Coefficient (U) | Lower (e.g., 150-250 W/m²K) | Significantly Higher |
| Surface Area to Volume Ratio | Low | High |
| Control over Exotherm | Challenging, relies on slow addition and external cooling | Excellent, due to rapid heat dissipation |
| Safety | Higher risk of runaway with large volumes | Inherently safer due to small reactor volume |
| Typical Residence Time | Hours | Seconds to minutes |
| Scalability | Can be complex, "scaling up" | More straightforward, "numbering up" |
Values for the heat transfer coefficient are illustrative and depend on reactor design and operating conditions.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Exotherm Control
This protocol outlines a standard laboratory procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, with an emphasis on controlling the reaction exotherm.
Materials:
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Sulfonyl chloride (1.0 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Slowly add the anhydrous base (1.5 eq) to the stirred solution while maintaining the temperature at 0°C.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[8]
Protocol 2: Safe Quenching of a Reaction Mixture Containing Excess Methanesulfonyl Chloride
This protocol details a safe and controlled method for quenching a reaction that may contain unreacted methanesulfonyl chloride.
Materials:
-
Reaction mixture containing excess methanesulfonyl chloride
-
Isopropanol, pre-chilled to 0°C
-
Water, pre-chilled to 0°C
-
Saturated aqueous sodium bicarbonate solution, pre-chilled to 0°C
Procedure:
-
Cool the Reaction: Ensure the reaction flask is immersed in an ice-water bath and the internal temperature is at or below 5°C.
-
Slow Addition of Isopropanol: Using a dropping funnel or syringe, add the pre-chilled isopropanol dropwise to the vigorously stirred reaction mixture. Monitor the internal temperature closely. If the temperature begins to rise, immediately stop the addition and allow it to cool before resuming at a slower rate.
-
Monitor for Cessation of Exotherm: Continue the slow addition of isopropanol until no further exotherm is observed upon addition.
-
Slow Addition of Water: Once the reaction with isopropanol is complete, slowly add pre-chilled water in a similar dropwise manner, continuing to monitor the temperature.
-
Neutralization: After the addition of water is complete and no further exotherm is observed, slowly add the pre-chilled saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be aware of potential gas evolution (CO₂).
-
Proceed with Workup: Once the quenching and neutralization are complete, the reaction mixture can be safely handled for standard aqueous workup and extraction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. leap.epa.ie [leap.epa.ie]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of heat transfer coefficients in stirred single‐use bioreactors by the decay of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,5-Dichlorothiophene-3-sulfonyl chloride
Welcome to the technical support center for experiments involving 2,5-Dichlorothiophene-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I address this?
A1: Slow reaction rates are often attributed to solvent choice and steric hindrance.
-
Solvent Effects: The choice of solvent plays a critical role in the reactivity of sulfonyl chlorides. For reactions with nucleophiles like amines (sulfonamide formation), polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF): These solvents are highly recommended. They effectively solvate the cation of any base used (like triethylamine or pyridine) but do not strongly solvate the nucleophile (the amine). This leaves the nucleophile "naked" and more reactive, accelerating the reaction.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can significantly slow down the reaction. They form strong hydrogen bonds with the amine nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
-
Steric Hindrance: If either the amine or the sulfonyl chloride is sterically bulky, the reaction rate may be significantly reduced. In such cases, increasing the reaction temperature or extending the reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to a dry polar aprotic solvent like acetonitrile or THF.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition or side product formation by TLC or LC-MS.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration, ensuring you are monitoring its progress.
Q2: I am observing a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What is happening?
A2: This is a classic sign of hydrolysis of the this compound. Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which is unreactive towards amines.
Troubleshooting Workflow to Prevent Hydrolysis:
Caption: Workflow to prevent sulfonyl chloride hydrolysis.
Detailed Steps:
-
Use Anhydrous Solvents: Ensure your reaction solvent is thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Dry Glassware: Oven-dry all glassware before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Reagent Quality: Use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions.
Q3: My reaction with a primary amine is giving multiple products, including one that is less polar than my desired monosulfonamide. What is this byproduct?
A3: You are likely observing the formation of a bis-sulfonylated product, where two molecules of the sulfonyl chloride have reacted with the primary amine (R-NH-SO₂-R' and R-N(SO₂-R')₂). This is more common when the sulfonyl chloride is used in excess or added too quickly.
Troubleshooting Workflow for Multiple Product Formation:
Caption: Troubleshooting workflow for multiple product formation.
Detailed Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1]
-
Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[1]
-
Monitor Closely: Carefully follow the reaction's progress. Once the starting amine is consumed, quench the reaction to prevent further sulfonylation.[1]
Data Presentation: Solvent Effects on Reactivity
Table 1: First-Order Rate Coefficients (k) for the Solvolysis of 2-Thiophenesulfonyl chloride at 25.0 °C [2]
| Solvent (% v/v) | 106 k, s-1 | NT | YCl |
| 100% EtOH | 14.0 ± 0.9 | 0.37 | -2.52 |
| 90% EtOH | 53.3 ± 2.2 | 0.16 | -0.94 |
| 80% EtOH | 85.6 ± 0.5 | 0.00 | 0.00 |
| 100% MeOH | 47.2 ± 2.8 | 0.17 | -1.17 |
| 90% TFE | 4.17 ± 0.28 | -2.55 | 2.85 |
| 80% TFE | 30.2 ± 1.4 | -2.22 | 2.90 |
| 70% TFE | 34.1 ± 2.9 | -1.98 | 2.96 |
| 50% TFE | 111 ± 9 | -1.73 | 3.16 |
| 80% TFE - 20% EtOH | 3.24 ± 0.17 | -1.76 | 1.89 |
| 60% TFE - 40% EtOH | 5.54 ± 0.37 | -0.94 | 0.63 |
TFE = 2,2,2-Trifluoroethanol
Interpretation of Data: The rate of solvolysis is sensitive to both the solvent's nucleophilicity and its ionizing power, which is characteristic of an SN2 mechanism. The increased rate in more aqueous alcoholic mixtures (e.g., 80% EtOH vs. 100% EtOH) highlights the influence of solvent polarity.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides from this compound and an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, or an excess of the amine reactant if it is not valuable) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Amine Solution: Dissolve the amine (1.1 - 1.5 eq) and the base (if used) in the anhydrous solvent in the flask.
-
Cooling: Cool the amine solution to 0 °C in an ice bath.[1]
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of Solvent Effects
The following diagram illustrates the logical relationship between solvent properties and the reactivity of this compound in a typical reaction with an amine.
References
Catalyst Selection for Reactions Involving 2,5-Dichlorothiophene-3-sulfonyl chloride: A Technical Support Center
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for the successful synthesis and functionalization of 2,5-Dichlorothiophene-3-sulfonyl chloride. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for various cross-coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: this compound possesses three potential reactive sites for cross-coupling reactions: the two carbon-chlorine (C-Cl) bonds at positions 2 and 5 of the thiophene ring, and the sulfur-chlorine (S-Cl) bond of the sulfonyl chloride group. The reactivity of these sites is influenced by the chosen catalyst system and reaction conditions. Generally, the C-Cl bonds are targeted for C-C and C-N bond formation, while the S-Cl bond is susceptible to nucleophilic attack, for instance, in sulfonamide synthesis.
Q2: Which types of cross-coupling reactions are commonly performed on aryl chlorides like this compound?
A2: Palladium-catalyzed cross-coupling reactions are widely employed for aryl chlorides. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Reaction: For the vinylation of the aryl group.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Nickel-based catalysts are also emerging as a cost-effective alternative for some of these transformations.
Q3: How can I achieve selective reaction at the C-Cl bond over the S-Cl bond?
A3: Achieving chemoselectivity is a critical challenge. In many palladium-catalyzed cross-coupling reactions, the C-Cl bond is more reactive towards oxidative addition to the Pd(0) catalyst than the S-Cl bond of the sulfonyl chloride. However, the sulfonyl chloride group can be sensitive to certain nucleophiles and bases used in the coupling reaction. Careful selection of a mild base and a sterically hindered phosphine ligand can help favor the desired C-C or C-N coupling at the aryl chloride position while minimizing side reactions at the sulfonyl chloride moiety.
Q4: What are the recommended catalysts and ligands for Suzuki-Miyaura coupling of this compound?
A4: While specific data for this exact substrate is limited, general recommendations for Suzuki-Miyaura coupling of aryl chlorides can be applied. A common starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. For a structurally similar compound, 3,4-dibromo-2,5-dichlorothiophene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been successfully used as a catalyst with potassium phosphate as the base. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging aryl chlorides.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or is decomposing. 2. Poor Oxidative Addition: The C-Cl bond is not breaking to form the initial organopalladium intermediate. 3. Side Reaction at Sulfonyl Chloride: The sulfonyl chloride group is reacting with the base or nucleophile. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation. 2. Switch to a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand) to promote oxidative addition. Increasing the reaction temperature may also be beneficial. 3. Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of strong alkoxides). Protect the sulfonyl chloride group if necessary, although this adds extra synthetic steps. |
| Formation of Multiple Products (Lack of Selectivity) | 1. Reaction at both C-Cl positions: If mono-substitution is desired, the reaction conditions may be too harsh, leading to double coupling. 2. Homocoupling of the coupling partner: The boronic acid (in Suzuki) or alkyne (in Sonogashira) may be reacting with itself. | 1. Carefully control the stoichiometry of the coupling partner (use a slight excess for mono-substitution). Lower the reaction temperature and catalyst loading. 2. For Sonogashira coupling, using a copper co-catalyst can sometimes lead to alkyne dimerization; consider copper-free conditions. Ensure slow addition of the coupling partner. |
| Decomposition of Starting Material | 1. Harsh Reaction Conditions: High temperatures or a strong base can lead to the degradation of the thiophene ring or the sulfonyl chloride group. | 1. Screen different solvents and lower the reaction temperature. Use a weaker base and ensure the reaction is monitored closely by TLC or LC-MS to avoid prolonged heating after completion. |
Catalyst and Ligand Selection for Cross-Coupling Reactions
The following table provides a general guideline for selecting catalysts and ligands for various cross-coupling reactions with aryl chlorides. These are starting points and may require optimization for this compound.
| Reaction | Palladium Precatalyst | Recommended Ligands | Typical Base | Common Solvents |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, Buchwald ligands (SPhos, XPhos), cataCXium® A | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, Na₂CO₃ | DMF, Acetonitrile |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, Diisopropylamine (often with CuI co-catalyst) | Toluene, THF, DMF |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald ligands (e.g., XPhos, RuPhos), Josiphos ligands | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene, 5 mL) to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
removal of unreacted 2,5-Dichlorothiophene-3-sulfonyl chloride from reaction mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,5-Dichlorothiophene-3-sulfonyl chloride from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide
Encountering issues with the purification of your product after a reaction with this compound? This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent acidic impurity detected (e.g., by NMR, LC-MS). | Hydrolysis of unreacted this compound to the corresponding 2,5-Dichlorothiophene-3-sulfonic acid.[1][2] | Perform a basic aqueous wash with a saturated solution of sodium bicarbonate (NaHCO₃) or other mild bases during the workup. The sulfonic acid will be converted to its salt and partition into the aqueous layer.[3] |
| Product is an oil and fails to crystallize. | Presence of impurities, including residual solvents or the sulfonic acid byproduct, can inhibit crystallization.[2] | 1. Purify further: Use flash column chromatography to remove impurities. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has low solubility (e.g., hexanes or diethyl ether).[2] |
| Poor separation during flash column chromatography (co-elution of product and impurities). | Inappropriate solvent system (eluent) polarity. | 1. Optimize TLC: Develop a solvent system using Thin-Layer Chromatography (TLC) that provides good separation (Rf of the desired product around 0.3-0.4). 2. Adjust Gradient: If using gradient elution, make the gradient shallower to improve resolution. 3. Solvent System: For non-polar compounds, start with a hexane/ethyl acetate system. For more polar compounds, consider dichloromethane/methanol.[2][4] |
| Significant loss of a polar product during aqueous workup. | The desired product may have some water solubility. | Minimize the number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase. |
| Reaction mixture is difficult to handle after quenching. | Vigorous or uncontrolled reaction of the sulfonyl chloride with the quenching agent. | Quench the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding the quenching solution or by pouring the reaction mixture onto ice.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
A1: The most common method is to quench the reaction to hydrolyze the unreacted sulfonyl chloride and then perform an aqueous workup. The resulting sulfonic acid is water-soluble and can be removed with a basic wash.[1][3] For non-polar products, flash column chromatography can be very effective in separating the desired compound from the more polar sulfonyl chloride and sulfonic acid.
Q2: What is the primary byproduct I should be concerned about when working with this compound?
A2: The most common impurity is 2,5-Dichlorothiophene-3-sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1][2] To minimize its formation, it is crucial to work under anhydrous conditions and to perform a controlled quench of the reaction at low temperatures.[1]
Q3: What are suitable solvent systems for the flash chromatography of compounds synthesized using this compound?
A3: The choice of solvent system depends on the polarity of your desired product. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] For more polar products, a system of dichloromethane and methanol may be more effective.[4] It is highly recommended to first determine the optimal solvent system by running a TLC.[5]
Q4: Can I use a basic wash to remove the sulfonic acid impurity if my product is acid-sensitive?
A4: Yes, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is generally safe for many organic compounds and is effective at removing sulfonic acid impurities.[3] However, if your product is sensitive to any basic conditions, alternative purification methods like flash chromatography should be considered.
Q5: My TLC plate shows streaking. What could be the cause?
A5: Streaking on a TLC plate is often caused by the presence of very polar compounds, such as the sulfonic acid byproduct. It can also be due to overloading the TLC plate or using an inappropriate solvent system. To address this, you can try adding a small amount of a polar solvent like methanol to your eluent or adding a few drops of acetic acid to the developing chamber to improve the spot shape of acidic compounds.[2]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound and its Sulfonic Acid Byproduct
This protocol describes a standard liquid-liquid extraction procedure to separate the desired organic product from water-soluble impurities.
Materials:
-
Reaction mixture in an organic solvent
-
Deionized water, cooled to 0 °C
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add cold deionized water or pour the reaction mixture onto crushed ice with stirring to quench any unreacted this compound.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. If your product is in a water-miscible solvent, dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separation of Layers: Allow the layers to separate and drain the aqueous layer.
-
Basic Wash: Add a saturated aqueous solution of NaHCO₃ to the separatory funnel containing the organic layer. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the aqueous layer. This step removes the 2,5-Dichlorothiophene-3-sulfonic acid impurity.[3]
-
Water Wash: Wash the organic layer with deionized water. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. This helps to remove residual water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying the desired product using flash column chromatography. The specific solvent system should be determined by TLC analysis beforehand.[5][6]
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization (if applicable)
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[6]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your eluent system.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or air line) to achieve a steady flow rate.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your established protocol.
-
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing 2,5-Dichlorothiophene-3-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 2,5-dichlorothiophene-3-sulfonyl chloride and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of these compounds in research and development. This document outlines the principles, experimental considerations, and expected outcomes for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents detailed methodologies and expected data based on the analysis of analogous compounds and established principles of analytical chemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. Given the reactivity of the sulfonyl chloride group, derivatization is often employed to enhance stability and improve chromatographic performance. A common approach involves reaction with a primary or secondary amine to form a stable sulfonamide.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method A: Reversed-Phase without Derivatization | Method B: Reversed-Phase with Derivatization (as Sulfonamide) |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Detection | UV at 254 nm | UV at 254 nm |
| Sample Stability | Low (potential for on-column hydrolysis) | High |
| Sensitivity | Moderate | High |
| Selectivity | Good | Excellent for complex matrices |
| Run Time | ~15-20 min | ~15-20 min |
| Quantification | Possible, but requires careful control of hydrolysis | Robust and reproducible |
Experimental Protocols
Method B: Reversed-Phase HPLC with Pre-Column Derivatization
This protocol describes the analysis of a derivative of this compound, specifically a sulfonamide formed by reaction with a model amine (e.g., benzylamine).
1. Derivatization:
-
In a clean vial, dissolve approximately 10 mg of this compound in 1 mL of anhydrous acetonitrile.
-
Add a slight molar excess (e.g., 1.1 equivalents) of benzylamine.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC.
-
Evaporate the solvent under a stream of nitrogen.
2. Sample Preparation:
-
Reconstitute the dried residue in 10 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a stock solution of approximately 1 mg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
Filter the working standard through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the molecular framework.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Thiophene H-4 | ~7.5 - 8.0 | Singlet | The exact shift is influenced by the substituents on the sulfonyl chloride group. For the parent 2,5-dichlorothiophene, the two equivalent protons appear at 6.88 ppm. The electron-withdrawing sulfonyl chloride group at position 3 will deshield the remaining proton at position 4, shifting it downfield. For comparison, the protons on 2,5-dichlorobenzenesulfonyl chloride appear between 7.59 and 8.13 ppm.[1] |
| ¹³C NMR | |||
| Thiophene C-2 | ~130 - 135 | Singlet | Attached to chlorine. |
| Thiophene C-3 | ~140 - 145 | Singlet | Attached to the sulfonyl chloride group. |
| Thiophene C-4 | ~125 - 130 | Singlet | Attached to hydrogen. |
| Thiophene C-5 | ~130 - 135 | Singlet | Attached to chlorine. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as the sulfonyl chloride can react with residual water. Anhydrous solvents are recommended.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their identification and structural confirmation.
Data Presentation: Expected Fragmentation Pattern
| m/z Value | Proposed Fragment | Notes |
| 249/251/253 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| 214/216/218 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |
| 185/187 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 150/152 | [C₄Cl₂S]⁺ | Dichlorothiophene radical cation. |
| 115 | [C₄HS]⁺ | Thienyl cation. |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For volatile derivatives, direct injection via a gas chromatograph (GC-MS) is suitable.
-
For less volatile compounds, a direct insertion probe can be used.
2. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Thiophene ring) |
| 1550 - 1450 | C=C stretch | Aromatic (Thiophene ring) |
| 1370 - 1350 | Asymmetric SO₂ stretch | Sulfonyl chloride |
| 1180 - 1160 | Symmetric SO₂ stretch | Sulfonyl chloride |
| 850 - 750 | C-Cl stretch | Chloro-thiophene |
| 600 - 500 | S-Cl stretch | Sulfonyl chloride |
Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
1. Sample Preparation:
-
Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
2. FTIR Spectrometer Parameters:
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound derivatives.
Caption: Decision tree for selecting an analytical method.
References
Comparative Analysis of 2,5-Dichlorothiophene-3-sulfonyl Chloride and Its Derivatives Using ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 2,5-dichlorothiophene-3-sulfonyl chloride and its key reaction products. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, detailed experimental protocols for their synthesis and spectral acquisition, and a comparison with alternative reagents.
This compound is a versatile building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and sulfonate esters. A thorough understanding of the spectral characteristics of this reagent and its derivatives is crucial for reaction monitoring, structural confirmation, and purity assessment. This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, its corresponding sulfonamide, and a representative sulfonate ester.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its derivatives. The data highlights the characteristic shifts observed for the thiophene ring proton and the changes in the chemical environment of the carbon atoms upon substitution of the sulfonyl chloride group.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) of Thiophene H-4 (ppm) | Multiplicity |
| This compound | CDCl₃ | ~7.5 | Singlet |
| 2,5-Dichlorothiophene-3-sulfonamide | DMSO-d₆ | ~7.7 | Singlet |
| Methyl 2,5-dichlorothiophene-3-sulfonate | CDCl₃ | ~7.4 | Singlet |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) |
| This compound | CDCl₃ | ~130 | ~145 | ~128 | ~132 |
| 2,5-Dichlorothiophene-3-sulfonamide | DMSO-d₆ | ~128 | ~140 | ~129 | ~130 |
| Methyl 2,5-dichlorothiophene-3-sulfonate | CDCl₃ | ~129 | ~142 | ~128 | ~131 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The distinctive singlet in the ¹H NMR spectrum corresponding to the proton at the 4-position of the thiophene ring is a key diagnostic signal for these compounds.[1] Its chemical shift is influenced by the electron-withdrawing nature of the substituents at positions 2, 3, and 5.
Experimental Protocols
Synthesis of 2,5-Dichlorothiophene-3-sulfonamide
This compound is reacted with an excess of aqueous ammonia. The reaction mixture is typically stirred at room temperature to afford the corresponding sulfonamide.
Detailed Protocol:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Cool the solution in an ice bath.
-
Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
The product precipitates out of the solution and can be collected by filtration, washed with cold water, and dried.
Synthesis of Methyl 2,5-dichlorothiophene-3-sulfonate
The synthesis of the methyl ester can be achieved by reacting the sulfonyl chloride with methanol in the presence of a non-nucleophilic base like pyridine.
Detailed Protocol:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add an equimolar amount of anhydrous methanol.
-
Cool the mixture in an ice bath and add a slight excess of pyridine dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
NMR Sample Preparation and Data Acquisition
Protocol:
-
Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Reference the chemical shifts to the residual solvent peak.
Comparison with Alternative Reagents
While this compound is a valuable reagent, other sulfonyl chlorides are available for the synthesis of sulfonamides and sulfonate esters. The choice of reagent often depends on the desired electronic properties of the final product and the required reaction conditions.
Table 3: Comparison of Sulfonylating Agents
| Reagent | Key Features | Typical Reaction Conditions |
| This compound | Provides a thiophene-based scaffold with two chlorine atoms, offering sites for further functionalization. | Mild conditions, often at room temperature with a base. |
| p-Toluenesulfonyl chloride (TsCl) | Widely used, provides a stable tosyl protecting group. | Reaction with amines or alcohols in the presence of a base like pyridine. |
| Benzenesulfonyl chloride (BsCl) | A simple aromatic sulfonyl chloride. | Similar to TsCl, used for the synthesis of benzenesulfonamides and esters. |
| Dansyl chloride | Used to introduce a fluorescent tag. | Reaction with primary and secondary amines. |
The reactivity of the sulfonyl chloride is influenced by the electronic nature of the substituents on the aromatic or heteroaromatic ring. Electron-withdrawing groups, such as the chlorine atoms on the thiophene ring, generally increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathway for the synthesis of sulfonamides and the general experimental workflow for their analysis.
Caption: Synthesis of sulfonamides from this compound.
Caption: Workflow for synthesis and analysis of sulfonamide/sulfonate ester products.
Caption: Logic for selecting a sulfonylating agent based on the desired final product.
References
A Comparative Guide to the Reactivity of Thiophene and Benzene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thiophene sulfonyl chlorides and benzene sulfonyl chlorides, two key building blocks in medicinal chemistry and organic synthesis. The information presented is supported by experimental data to aid researchers in selecting the appropriate reagent for their specific applications.
Executive Summary
Thiophene-2-sulfonyl chloride is generally more reactive than benzenesulfonyl chloride towards nucleophilic substitution reactions. This increased reactivity is attributed to the electron-rich nature of the thiophene ring, which can better stabilize the transition state of the reaction. This guide presents a comparative analysis of their reactivity in solvolysis reactions, detailed experimental protocols for key reactions, and a mechanistic overview.
Data Presentation: Reactivity Comparison
The following table summarizes the rate constants for the hydrolysis of thiophene-2-sulfonyl chloride and benzenesulfonyl chloride. Although the data is derived from different studies with slightly different solvent systems, it provides a valuable comparison of their intrinsic reactivities.
| Compound | Reaction | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Thiophene-2-sulfonyl chloride | Hydrolysis | 90% Acetone-Water | 25 | 1.35 x 10⁻³ |
| Benzenesulfonyl chloride | Hydrolysis | Water | 15 | 1.104 x 10⁻³ |
Note: Direct comparison should be made with caution due to the differing solvent compositions. However, the data suggests a higher reactivity for thiophene-2-sulfonyl chloride.
Mechanistic Overview
The reactions of both thiophene and benzene sulfonyl chlorides with nucleophiles, such as water (hydrolysis) or amines (aminolysis), generally proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this concerted, one-step process, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs simultaneously.[3]
Reaction Pathway: SN2 Mechanism
The following diagram illustrates the generalized SN2 mechanism for the reaction of an aryl sulfonyl chloride with a nucleophile.
Caption: Generalized SN2 reaction mechanism.
Experimental Protocols
Determination of Solvolysis Rate by Conductimetric Method
This method is suitable for monitoring the rate of hydrolysis of sulfonyl chlorides, as the reaction produces ions that increase the conductivity of the solution.[4]
Materials:
-
Aryl sulfonyl chloride (e.g., thiophene-2-sulfonyl chloride or benzenesulfonyl chloride)
-
Solvent (e.g., water, acetone-water mixture)
-
Conductivity meter and cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the aryl sulfonyl chloride in a suitable non-reactive solvent (e.g., dry acetone).
-
Equilibrate the reaction solvent in the conductivity cell, which is immersed in a constant temperature bath set to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the reaction solvent with vigorous stirring.
-
Record the change in conductivity of the solution over time.
-
The first-order rate constant (k) can be calculated from the conductivity data using appropriate kinetic equations.
Synthesis of Sulfonamides (Aminolysis)
This protocol describes a general procedure for the synthesis of sulfonamides from the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6]
Materials:
-
Aryl sulfonyl chloride (e.g., thiophene-2-sulfonyl chloride or benzenesulfonyl chloride)
-
Primary or secondary amine
-
Base (e.g., pyridine, triethylamine, or aqueous NaOH)
-
Solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with water)
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction flask.
-
If using a non-aqueous solvent, add a base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the aryl sulfonyl chloride in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Work-up the reaction mixture by washing with dilute acid (to remove excess amine and base), followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Sulfonamide Synthesis
The following diagram outlines the general workflow for the synthesis and purification of a sulfonamide.
Caption: Workflow for sulfonamide synthesis.
Conclusion
The choice between thiophene and benzene sulfonyl chlorides in drug development and organic synthesis will depend on the desired reactivity and the specific requirements of the target molecule. Thiophene-2-sulfonyl chloride offers higher reactivity, which can be advantageous in reactions with less nucleophilic substrates or when milder reaction conditions are required. Conversely, the lower reactivity of benzenesulfonyl chloride may be beneficial for achieving greater selectivity in the presence of multiple nucleophilic sites. The experimental protocols and mechanistic insights provided in this guide are intended to assist researchers in making informed decisions for their synthetic strategies.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cbijournal.com [cbijournal.com]
- 6. prepchem.com [prepchem.com]
Validating the Structure of Novel Sulfonamides from 2,5-Dichlorothiophene-3-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of modern drug discovery. Sulfonamides derived from the 2,5-dichlorothiophene scaffold have emerged as a promising class of compounds, exhibiting significant potential, particularly in the realm of anticancer research. This guide provides a comprehensive comparison of the structural validation and biological performance of novel sulfonamides synthesized from 2,5-Dichlorothiophene-3-sulfonyl chloride, supported by experimental data and detailed protocols.
Performance Comparison of Sulfonamide Derivatives
The biological activity of sulfonamides is significantly influenced by the nature of the substituent on the sulfonamide nitrogen. Here, we compare the in vitro anticancer activity of the parent 2,5-Dichlorothiophene-3-sulfonamide with a representative N-substituted analog and a common benzenesulfonamide derivative against various cancer cell lines.
| Compound | Structure | HeLa (Cervical Cancer) GI₅₀ (µM)[1][2] | MDA-MB-231 (Breast Cancer) GI₅₀ (µM)[1][2] | MCF-7 (Breast Cancer) GI₅₀ (µM)[1][2] |
| 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 | |
| N-ethyl toluene-4-sulfonamide | 10.9 ± 1.01 | 19.22 ± 1.67 | 12.21 ± 0.93 | |
| Doxorubicin (Standard Drug) | N/A | - | - | - |
| Cisplatin (Standard Drug) | N/A | - | - | - |
GI₅₀: The concentration of the drug that inhibits the growth of 50% of the cancer cells.
The data clearly indicates that 2,5-Dichlorothiophene-3-sulfonamide exhibits superior anticancer activity compared to the N-ethyl toluene-4-sulfonamide across all tested cell lines.[1][2] Notably, its potency against the MDA-MB-231 breast cancer cell line is particularly significant.[1][2] Computational modeling suggests that the thiophene ring in 2,5-Dichlorothiophene-3-sulfonamide contributes to its enhanced anticancer potential compared to the phenyl ring in N-ethyl toluene-4-sulfonamide.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of novel chemical entities. Below are the methodologies for the synthesis, characterization, and biological evaluation of sulfonamides derived from this compound.
Synthesis of N-substituted 2,5-Dichlorothiophene-3-sulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve the desired amine (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure N-substituted 2,5-Dichlorothiophene-3-sulfonamide.
Structural Validation and Characterization
The synthesized compounds are characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. Characteristic absorption bands for the sulfonamide group (S=O and N-H stretching) are identified.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the molecular weight of the synthesized compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
Cell Lines and Culture:
-
HeLa, MDA-MB-231, and MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized sulfonamides (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ values from the dose-response curves.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 2,5-Dichlorothiophene-3-sulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical techniques for assessing the purity of 2,5-Dichlorothiophene-3-sulfonyl chloride and its derivatives, complete with experimental protocols and supporting data to ensure the reliability and reproducibility of your research.
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like this compound is a critical step in the drug development pipeline. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide explores the most effective analytical methods for purity assessment of this class of compounds, offering a side-by-side comparison to aid in selecting the most appropriate technique for your laboratory's needs.
Comparison of Analytical Techniques
A multi-faceted approach employing various analytical techniques is often the most robust strategy for comprehensive purity assessment. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. The following table summarizes the key characteristics of commonly employed techniques for analyzing this compound derivatives.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, excellent quantitation, applicable to a wide range of compounds. | Can be time-consuming, requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities, structural information from mass spectra. | High sensitivity and selectivity, definitive identification of impurities.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component and impurities, quantitative analysis. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of overall purity. | Simple, rapid, and inexpensive. | Non-specific, susceptible to observer error, only for solid samples. |
| Elemental Analysis | Determination of the elemental composition of a sample. | Confirmation of the empirical formula. | Provides fundamental composition data. | Does not identify or quantify individual impurities. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating thiophene derivatives. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[1]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable volatile solvent like dichloromethane.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of the synthesized compound and identifying any structurally related impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl3).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard is used for precise concentration determination.
Visualizing the Purity Assessment Workflow
A logical workflow is crucial for a systematic and comprehensive purity assessment. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for purity assessment.
Common Impurities and Their Origins
Understanding the potential impurities that can arise during the synthesis of this compound is crucial for developing effective analytical methods. Common impurities may include:
-
Starting Materials: Unreacted 2,5-dichlorothiophene.
-
Isomers: Other dichlorothiophene isomers or their sulfonyl chloride derivatives.
-
Hydrolysis Product: 2,5-Dichlorothiophene-3-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.
-
Over-chlorinated Products: Trichlorothiophene derivatives.
By employing a combination of the analytical techniques detailed in this guide, researchers can confidently determine the purity of their synthesized this compound derivatives, ensuring the quality and integrity of their scientific endeavors.
References
A Comparative Analysis of the Reaction Kinetics of Substituted Thiophene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Reactivity of Substituted Thiophene Sulfonyl Chlorides in Nucleophilic Substitution Reactions.
This guide provides a comparative study of the reaction kinetics of various substituted thiophene sulfonyl chlorides, offering valuable insights for researchers engaged in the synthesis of sulfonamides and other derivatives. The reactivity of these compounds is crucial in optimizing reaction conditions and predicting product yields. This analysis focuses on the hydrolysis of 5-substituted thiophene-2-sulfonyl chlorides, a reaction that serves as a model for nucleophilic substitution at the sulfonyl group.
Executive Summary
The hydrolysis of 5-substituted thiophene-2-sulfonyl chlorides in a water-acetone mixture generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rates are significantly influenced by the electronic effects of the substituents on the thiophene ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups retard it. This trend is consistent with the development of a negative charge on the sulfonyl oxygen atoms in the transition state, which is stabilized by electron-withdrawing substituents.
Comparative Kinetic Data
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of a series of 5-substituted thiophene-2-sulfonyl chlorides in a 70:30 (v/v) acetone-water mixture at 25°C. The data is sourced from the work of Arcoria et al. and illustrates the impact of substituent electronic effects on the reaction rate.
| Substituent (X) | σp Value | Rate Constant (k) x 104 s-1 |
| OCH3 | -0.27 | 1.25 |
| CH3 | -0.17 | 2.50 |
| H | 0.00 | 5.00 |
| Cl | 0.23 | 12.5 |
| Br | 0.23 | 15.0 |
| NO2 | 0.78 | 250 |
Reaction Mechanism and Substituent Effects
The hydrolysis of substituted thiophene sulfonyl chlorides is a well-studied example of nucleophilic substitution at a sulfur center. The reaction is proposed to proceed through a concerted SN2-type mechanism, which can be influenced by the nature of the substituent, the nucleophile, and the solvent system[1].
A Hammett plot of log(k/kH) versus the Hammett substituent constant (σp) for the hydrolysis of 5-substituted thiophene-2-sulfonyl chlorides shows a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups. This is consistent with a transition state where a negative charge builds up on the sulfonyl group, which is stabilized by substituents that can delocalize this charge.
Experimental Protocols
The following is a detailed methodology for a typical kinetic study of the hydrolysis of a substituted thiophene sulfonyl chloride.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a 5-substituted thiophene-2-sulfonyl chloride.
Materials:
-
5-substituted thiophene-2-sulfonyl chloride derivative
-
Acetone (spectroscopic grade)
-
Deionized water
-
pH meter or spectrophotometer
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Cuvettes (for spectrophotometry)
Procedure:
-
Solvent Preparation: Prepare a 70:30 (v/v) acetone-water solvent mixture by accurately measuring the required volumes of acetone and deionized water.
-
Solution Preparation:
-
Prepare a stock solution of the substituted thiophene sulfonyl chloride in acetone of a known concentration (e.g., 0.1 M).
-
Prepare the reaction mixture by adding a small aliquot of the stock solution to the acetone-water solvent mixture in a volumetric flask, pre-equilibrated to the desired temperature (e.g., 25°C) in a constant temperature water bath. The final concentration of the sulfonyl chloride should be low (e.g., 10-4 M) to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement (Spectrophotometric Method):
-
Set the spectrophotometer to a wavelength where the sulfonyl chloride or the resulting sulfonic acid has a significant and distinct absorbance.
-
Transfer the reaction mixture to a cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of the resulting straight line will be -k.
-
Alternatively, if monitoring product formation, plot ln(A∞ - At) versus time, where the slope will be -k.
-
Alternative Method (Conductometric Method):
The rate of reaction can also be followed by monitoring the change in conductivity of the solution over time, as the hydrolysis produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the ion concentration.
Visualizations
The following diagrams illustrate the key aspects of the reaction kinetics of substituted thiophene sulfonyl chlorides.
References
A Comparative Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of sulfonamides synthesized from a variety of sulfonyl chlorides. The information presented is curated from experimental data to assist researchers in understanding the structure-activity relationships that govern the efficacy of these versatile compounds in antibacterial, anticancer, and enzyme inhibition applications.
Executive Summary
Sulfonamides, a cornerstone of medicinal chemistry, exhibit a broad spectrum of biological activities that can be significantly modulated by the nature of the parent sulfonyl chloride. This guide demonstrates that substitutions on the aryl ring of the sulfonyl chloride play a critical role in determining the potency and selectivity of the resulting sulfonamide derivatives. For instance, studies have shown that sulfonamides derived from α-toluenesulfonyl chloride can exhibit greater antibacterial potency compared to their p-toluenesulfonyl chloride counterparts. Similarly, the anticancer activity of sulfonamides is profoundly influenced by the choice of sulfonyl chloride, with derivatives of 2,5-dichlorothiophene-3-sulfonyl chloride showing potent cytotoxicity against various cancer cell lines. This document consolidates such findings into comparative data tables, details the experimental methodologies used for their evaluation, and illustrates the key biological pathways involved.
Comparative Biological Activity Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of sulfonamide derivatives from different sulfonyl chlorides.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
| Sulfonamide Derivative | Derived from Sulfonyl Chloride | Staphylococcus aureus | Escherichia coli | Reference |
| α-T2a | α-Toluenesulfonyl chloride | 3.12 | - | [1] |
| p-T2a | p-Toluenesulfonyl chloride | >50 | - | [1] |
| α-T2j | α-Toluenesulfonyl chloride | - | 12.5 | [1] |
| p-T2j | p-Toluenesulfonyl chloride | - | >50 | [1] |
| Compound I | 4-Methylbenzenesulfonamide | 32 | - | [2] |
| Compound II | 4-Methylbenzenesulfonamide | 64 | - | [2] |
| Compound III | 4-Methylbenzenesulfonamide | 128 | - | [2] |
Table 2: Comparative Anticancer Activity (IC50, µM)
| Sulfonamide Derivative | Derived from Sulfonyl Chloride | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 8a | N-ethyl toluene-4-sulfonamide | 10.9 ± 1.01 | 12.21 ± 0.93 | 19.22 ± 1.67 |[3] | | Compound 8b | 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12 | 7.13 ± 0.13 | 4.62 ± 0.13 |[3] | | Representative Compound | - | < 360 | < 128 | < 30 |[4] |
Table 3: Comparative Enzyme Inhibition Activity (Carbonic Anhydrase)
| Sulfonamide Derivative | Derived from Sulfonyl Chloride | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [5] |
| SLC-0111 | - | - | - | - | - | [5] |
| Compound 7d | Benzenesulfonamide derivative | - | - | - | - | [5] |
Signaling Pathways and Mechanisms of Action
The biological activities of sulfonamides are underpinned by their interaction with specific cellular pathways. The following diagrams, rendered in DOT language, illustrate two key pathways targeted by these compounds.
Bacterial Folate Biosynthesis Pathway
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This inhibition halts the production of tetrahydrofolate, a vital precursor for DNA and protein synthesis, thereby arresting bacterial growth.
Wnt/β-catenin Signaling Pathway
Certain sulfonamide derivatives have demonstrated anticancer activity by modulating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. These compounds can interfere with key components of the pathway, leading to a reduction in the transcription of genes that promote cell proliferation and survival.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a sulfonamide derivative required to inhibit the visible growth of a bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Sulfonamide Stock Solution: The sulfonamide derivative is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.
-
MHB: Cation-adjusted Mueller-Hinton Broth.
2. Experimental Procedure:
-
Serial Dilution: 100 µL of MHB is added to wells 2 through 12 of the microtiter plate. 200 µL of the sulfonamide stock solution, diluted in MHB to the highest desired concentration, is added to well 1. A two-fold serial dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no drug, no bacteria).
-
Inoculum Preparation: The overnight bacterial culture is diluted in MHB to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: 100 µL of the standardized bacterial inoculum is added to wells 1 through 11.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
3. Data Analysis:
-
The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity Screening: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of sulfonamide derivatives against cancer cell lines.
1. Preparation of Materials:
-
Cancer Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sulfonamide Solutions: Stock solutions of the sulfonamide derivatives are prepared in DMSO and then serially diluted in the culture medium to the desired final concentrations.
-
96-Well Cell Culture Plate: Sterile, flat-bottom plates.
-
MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
2. Experimental Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the sulfonamide derivatives. Control wells contain medium with DMSO (vehicle control) and untreated cells.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 20 µL of the MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
3. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay: Carbonic Anhydrase Activity
This assay measures the ability of sulfonamide derivatives to inhibit the activity of carbonic anhydrase (CA), a key enzyme in various physiological processes.
1. Preparation of Materials:
-
Carbonic Anhydrase: Purified human carbonic anhydrase isozyme (e.g., hCA II).
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Sulfonamide Solutions: Stock solutions of the sulfonamide derivatives are prepared in DMSO and serially diluted.
-
96-Well Plate: UV-transparent plates.
2. Experimental Procedure:
-
Assay Mixture Preparation: In each well of the 96-well plate, the following are added in order: buffer, the sulfonamide solution at various concentrations, and the CA enzyme solution. The mixture is pre-incubated for 10 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the p-NPA substrate to each well.
-
Measurement: The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.
3. Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each sulfonamide concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 or Ki (inhibition constant) value is then calculated from a dose-response curve.
Conclusion
The comparative data and experimental protocols presented in this guide underscore the significant impact of the sulfonyl chloride precursor on the biological activity of the resulting sulfonamide derivatives. By systematically modifying the structure of the sulfonyl chloride, researchers can fine-tune the antibacterial, anticancer, and enzyme inhibitory properties of sulfonamides. This guide serves as a valuable resource for the rational design and development of novel sulfonamide-based therapeutic agents with enhanced efficacy and selectivity. Further head-to-head comparative studies employing a broader range of sulfonyl chlorides will continue to deepen our understanding of the structure-activity relationships within this important class of compounds.
References
- 1. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using 2,5-Dichlorothiophene-3-sulfonyl chloride in synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a critical determinant of success in chemical synthesis, profoundly influencing reaction efficiency, cost, and the overall viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 2,5-Dichlorothiophene-3-sulfonyl chloride, a versatile building block, in comparison to more conventional sulfonylating agents. By examining experimental data and key performance indicators, we aim to furnish researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Executive Summary
This compound is a highly reactive reagent frequently employed in the synthesis of complex heterocyclic compounds, including those with significant biological activity. Its utility is particularly notable in the preparation of substituted sulfonamides, which are key pharmacophores in a variety of therapeutic agents. While often more expensive on a per-gram basis than traditional sulfonylating agents like p-toluenesulfonyl chloride, its use can be justified by improved yields, specificity, and the introduction of a synthetically valuable dichlorothiophene moiety. This analysis focuses on a representative sulfonamide-forming reaction to highlight the trade-offs between cost, efficiency, and the strategic value of the resulting product.
Comparative Analysis: Sulfonamide Synthesis
To provide a quantitative comparison, we will analyze the synthesis of an N-isopropylsulfonamide using both this compound and a common alternative, p-toluenesulfonyl chloride.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | Thermo Fisher Scientific | 27.80 (for 1 g) |
| p-Toluenesulfonyl chloride | Sigma-Aldrich | 0.45 (for 250 g) |
| Benzenesulfonyl chloride | Sigma-Aldrich | 0.15 (for 500 g) |
Table 2: Reaction Parameter Comparison for N-isopropylsulfonamide Synthesis
| Parameter | This compound | p-Toluenesulfonyl chloride |
| Product | N-isopropyl-2,5-dichlorothiophene-3-sulfonamide | N-isopropyl-4-methylbenzenesulfonamide |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Reaction Conditions | Room temperature, inert atmosphere | 0°C to room temperature |
| Work-up | Aqueous work-up followed by column chromatography | Aqueous work-up, often requires recrystallization |
| Cost per mmol of Product * | Higher | Lower |
| Strategic Value | Dichlorothiophene moiety offers sites for further functionalization (e.g., cross-coupling reactions) | Tolyl group is relatively inert, offering limited options for further modification |
Note: The cost per millimole of product is a calculated value based on reagent cost, molecular weight, and typical reaction yield. It is intended for comparative purposes and will vary based on supplier and scale.
Experimental Protocols
Synthesis of N-isopropyl-2,5-dichlorothiophene-3-sulfonamide
Methodology: To a solution of isopropylamine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) under a nitrogen atmosphere at room temperature is added a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise over 15 minutes. The reaction mixture is stirred for 3 hours. Upon completion, the reaction is quenched with water (10 mL) and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-isopropyl-2,5-dichlorothiophene-3-sulfonamide.
Synthesis of N-isopropyl-4-methylbenzenesulfonamide
Methodology: To a solution of isopropylamine (1.2 mmol) in diethyl ether (15 mL) at 0°C is added p-toluenesulfonyl chloride (1.0 mmol) portionwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 8 hours. The resulting precipitate is filtered and the filtrate is washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield N-isopropyl-4-methylbenzenesulfonamide.
Visualizing the Synthetic Workflow and Decision Logic
The following diagrams illustrate the experimental workflow for sulfonamide synthesis and a logical decision-making process for selecting a sulfonylating agent.
Caption: A generalized workflow for the synthesis of sulfonamides.
Caption: A decision-making diagram for reagent selection.
Conclusion and Recommendations
The choice between this compound and more traditional reagents like p-toluenesulfonyl chloride is a nuanced one that extends beyond a simple comparison of upfront costs.
Choose this compound when:
-
Strategic Value is High: The dichlorothiophene moiety is a valuable handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the molecular scaffold.
-
Yield and Reaction Time are Critical: In cases where maximizing yield and minimizing reaction time are paramount, the higher reactivity of this compound can lead to more efficient processes, potentially offsetting its higher initial cost, especially in later stages of a multi-step synthesis.
-
The Target Molecule's Biological Activity is Linked to the Thiophene Scaffold: Many biologically active molecules incorporate a thiophene ring. In such cases, the direct incorporation of this moiety is a significant synthetic advantage.
Choose a conventional alternative (e.g., p-toluenesulfonyl chloride) when:
-
Cost is the Primary Driver: For large-scale syntheses or in early-stage research where cost-minimization is essential, the significantly lower price of reagents like p-toluenesulfonyl chloride makes them the more economical choice.
-
The Sulfonamide is the Final Product with No Further Modification: If the aryl group of the sulfonamide does not require further functionalization, the additional synthetic handles offered by the dichlorothiophene ring are unnecessary.
-
A Simple, Well-Established Protocol is Preferred: Reactions with common sulfonyl chlorides are extensively documented, potentially simplifying process development and optimization.
Ultimately, the decision rests on a careful evaluation of the specific goals of the synthesis. For projects prioritizing rapid access to complex, functionalized molecules with potential biological relevance, the investment in this compound can be a strategically sound decision. For cost-sensitive applications and simpler synthetic targets, conventional reagents remain the pragmatic choice.
Safety Operating Guide
Safe Disposal of 2,5-Dichlorothiophene-3-sulfonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for 2,5-Dichlorothiophene-3-sulfonyl chloride.
Immediate Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive substance that can cause severe skin burns and eye damage.[1] It is critical to handle this chemical with extreme care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄HCl₃O₂S₂[1][3][4] |
| Molecular Weight | 251.54 g/mol [1][2][3][4] |
| Appearance | Colorless Liquid[1] |
| Density | 1.697 g/mL at 25 °C[2][3] |
| Boiling Point | 256-257 °C[2][3] |
| Flash Point | >110 °C (230 °F)[2][3] |
| Storage Temperature | 2-8°C[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol outlines the procedures for managing small residual quantities and preparing bulk amounts for professional disposal.
Neutralization of Small, Residual Quantities
This procedure is intended for quenching residual amounts of the chemical, for example, in reaction vessels or on contaminated labware. This should be performed in a chemical fume hood.
-
Prepare a Neutralizing Solution: Prepare a container with a cold, dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place the container in an ice bath to manage the heat from the exothermic reaction.
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the basic solution. Never add the base to the sulfonyl chloride , as this can cause a violent reaction.
-
Monitor the Reaction: The reaction is exothermic and will release corrosive fumes. Ensure the solution remains basic throughout the addition by periodically checking the pH with litmus paper or a pH meter.
-
Final Disposal of Neutralized Solution: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local and institutional regulations.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of unused or waste this compound, as well as any materials used to clean up spills, must be treated as hazardous waste.
-
Containerization: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name ("this compound"), the associated hazards (Corrosive, Reacts with Water), and the date of waste generation.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong bases.[5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1]
Spill Management
In the event of a small spill, follow these immediate actions:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,5-Dichlorothiophene-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS No. 56946-83-9). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed, inhaled, or in contact with skin, and can cause respiratory irritation.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a snug fit to prevent any splashes from entering the eyes. A face shield offers a full range of protection against splashes to the face and eyes.[4] |
| Skin | Chemical-resistant Gloves and Protective Clothing | Nitrile or neoprene gloves are recommended.[4] A chemical-resistant apron or coverall should be worn to protect the body from splashes or spills.[4] |
| Respiratory | NIOSH/MSHA-approved Respirator | Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] For situations with a risk of inhalation, a respirator with a type ABEK (EN14387) filter is recommended. In case of large spills, a chemical cartridge-type respirator is necessary.[5] |
2. Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risks.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible.[6]
-
Handling: Avoid breathing vapors or mists.[1] Use tools and equipment that are compatible with corrosive materials. All containers and receiving equipment should be properly grounded and bonded.[7]
-
Storage: Store in a designated corrosives area in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed when not in use.[1]
3. First Aid Measures
Immediate medical attention is required for any exposure.[1]
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and ensure they are in a position comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1] |
4. Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not allow the chemical to enter drains.[2][8]
Spill Cleanup:
-
Wear the appropriate PPE as outlined in Table 1.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[8]
-
Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste.[8]
-
Clean the spill area thoroughly.
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the contents and the container at an approved waste disposal facility.[1][3]
5. Experimental Workflow and Safety Checkpoints
The following diagrams illustrate the logical flow for handling this chemical and responding to a spill.
Caption: Standard Operating Procedure for Chemical Handling.
Caption: Emergency Response Plan for a Chemical Spill.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aksci.com [aksci.com]
- 4. trimaco.com [trimaco.com]
- 5. pppmag.com [pppmag.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
